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(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Documentation Hub

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  • Product: (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine
  • CAS: 1213093-30-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Role of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine in Next-Generation TRK Inhibitor Development

Executive Summary Directly answering the core inquiry: The Chemical Abstracts Service (CAS) registry number for the free base of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is 1213093-30-1 [1]. Its dihydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Directly answering the core inquiry: The Chemical Abstracts Service (CAS) registry number for the free base of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is 1213093-30-1 [1]. Its dihydrochloride salt form is registered under CAS 1260845-81-5 .

This compound is not merely a catalog chemical; it is a highly specialized chiral building block critical to the development of next-generation, macrocyclic tropomyosin receptor kinase (TRK) inhibitors, such as Selitrectinib (LOXO-195)[2] and Eratrectinib[3]. This whitepaper details the chemical identity, mechanistic causality in drug design, and the self-validating synthetic workflows associated with this essential intermediate.

Chemical Identity and Stereochemical Variants

The stereochemistry of the pyrrolidine ring is paramount to the spatial orientation of the final active pharmaceutical ingredient (API). Consequently, different stereoisomers and salt forms are tracked under distinct CAS registry numbers to ensure strict quality control during pharmaceutical synthesis.

Table 1: CAS Registry Numbers and Chemical Properties

Chemical Name / FormStereochemistryCAS Registry NumberMolecular Formula
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine(R)-Enantiomer (Free Base)1213093-30-1 [1]C10H13FN2O
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl(R)-Enantiomer (Dihydrochloride)1260845-81-5 C10H15Cl2FN2O
(S)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine(S)-Enantiomer1213932-25-2 [4]C10H13FN2O
5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridineUnspecified / Racemic1337444-35-5 [5]C10H13FN2O

Mechanistic Causality in Scaffold Design

The precision oncology landscape was revolutionized by first-generation TRK inhibitors like Larotrectinib, which target NTRK gene fusions[6]. However, acquired resistance—most notably the TRKA G595R solvent-front mutation—causes severe steric clashes that render first-generation drugs ineffective.

To overcome this, next-generation inhibitors like Selitrectinib (CAS: 2097002-61-2)[7] and Eratrectinib[8] utilize a compact macrocyclic architecture. The building block (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine provides three critical structural features:

  • The (R)-Pyrrolidine Ring : Dictates the precise spatial vector for macrocyclization, ensuring the final molecule folds into a compact conformation that bypasses the bulky arginine residue of the G595R mutation.

  • The 5-Fluoro Substitution : Modulates the pKa of the pyridine nitrogen, enhances lipophilicity for cell permeability, and improves metabolic stability against oxidative degradation.

  • The 2-Methoxy Group : Serves as a "masked" pyridone. During synthesis, it protects the oxygen from unwanted side reactions. Upon deprotection, it reveals a lactam (pyridone) motif that acts as an essential hydrogen bond donor/acceptor pair, anchoring the drug to the hinge region of the TRK kinase domain[2].

Visualizing the Pathway

TRK_Signaling NTRK NTRK Gene Fusion TRK_Prot Oncogenic TRK Fusion Protein NTRK->TRK_Prot Translation ATP_Pocket ATP-Binding Pocket (Active Conformation) TRK_Prot->ATP_Pocket Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) ATP_Pocket->Downstream Phosphorylation Proliferation Tumor Proliferation & Survival Downstream->Proliferation Laro 1st-Gen Inhibitor (Larotrectinib) Laro->ATP_Pocket Blocks ATP Mut Acquired Resistance (TRKA G595R Mutation) Laro->Mut Induces Selection Mut->ATP_Pocket Steric Clash Seli Next-Gen Inhibitor (Selitrectinib / Eratrectinib) Seli->Mut Overcomes Clash

TRK kinase signaling pathway and the mechanism of next-generation inhibitor intervention.

Synthetic Workflow and Experimental Methodology

The integration of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine into a macrocyclic TRK inhibitor relies on a highly controlled sequence of nucleophilic aromatic substitution (SNAr), deprotection, and ring closure[2].

Protocol: Nucleophilic Aromatic Substitution (SNAr) for Intermediate Assembly
  • Objective : Couple (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine with ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.

  • Causality : The secondary amine of the pyrrolidine ring acts as the nucleophile. The 5-chloro position of the pyrazolo[1,5-a]pyrimidine is highly activated for SNAr due to the electron-withdrawing nature of the fused bicyclic system and the ester group.

Step-by-Step Methodology (Self-Validating System) :

  • Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition : Add 1.1 equivalents of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (CAS: 1213093-30-1), followed by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves as a non-nucleophilic base to scavenge the HCl generated during the coupling, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile.

  • Reaction Execution : Heat the reaction mixture to 90°C.

    • Causality: Elevated temperature is required to overcome the activation energy barrier of the SNAr process involving a sterically hindered chiral secondary amine.

  • Self-Validation (LC-MS Monitoring) : After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak is consumed and the product mass [M+H]+ is the dominant signal. This real-time validation prevents premature workup.

  • Workup & Isolation : Cool the mixture to room temperature and quench with saturated aqueous NaHCO3. Extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl to effectively remove residual DMF.

  • Purification : Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0-50% EtOAc in hexanes) to isolate the coupled intermediate.

Visualizing the Synthetic Workflow

Synthesis_Workflow BB (R)-5-fluoro-2-methoxy-3- (pyrrolidin-2-yl)pyridine SNAr SNAr Coupling (DIPEA, DMF, 90°C) BB->SNAr Pyrazolo Ethyl 5-chloropyrazolo [1,5-a]pyrimidine-3-carboxylate Pyrazolo->SNAr Deprotect Methoxy Deprotection (HBr/AcOH or TMSI) SNAr->Deprotect Intermediate Macro Macrocyclization (Mitsunobu or Alkylation) Deprotect->Macro Pyridone Formation Selitrectinib Selitrectinib (LOXO-195) Next-Gen TRK Inhibitor Macro->Selitrectinib Ring Closure

Synthetic workflow for macrocyclic TRK inhibitors utilizing the chiral pyridine building block.

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Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodology of (R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Executive Summary & Strategic Rationale The development of highly selective Tropomyosin receptor kinase (Trk) inhibitors—specifically targeting TrkA, TrkB, and TrkC—has fundamentally shifted the therapeutic landscape for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of highly selective Tropomyosin receptor kinase (Trk) inhibitors—specifically targeting TrkA, TrkB, and TrkC—has fundamentally shifted the therapeutic landscape for chronic pain management and NTRK-fusion positive oncology[1]. Central to the pharmacophore of advanced pyrazolo[1,5-a]pyrimidine-based Trk inhibitors is the chiral building block (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (isolated predominantly as a dihydrochloride salt, CAS: 1260845-81-5)[2].

This technical whitepaper deconstructs the physicochemical properties of this fragment, explains the causality behind its structural features, and provides rigorously self-validating protocols for its synthesis and analytical characterization.

Structural Causality and Physicochemical Profiling

In fragment-based drug design, every functional group must justify its presence through measurable physicochemical improvements. The architecture of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is highly deliberate.

Causality of Structural Features
  • Fluorine at C5: The incorporation of fluorine serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at the electron-rich C5 position of the pyridine ring, vastly improving metabolic stability. Second, its strong inductive electron-withdrawing effect lowers the pKa of the adjacent pyridine nitrogen, preventing off-target basicity-driven toxicity while optimizing the Lipophilic Efficiency (LipE) of the final Active Pharmaceutical Ingredient (API).

  • Methoxy at C2: The methoxy group acts as a conformational lock. Through steric hindrance and stereoelectronic (anomeric-like) effects, it restricts the free rotation of the adjacent pyrrolidine ring. This forces the molecule into a bioactive conformation that perfectly aligns with the hinge region of the Trk ATP-binding pocket.

  • Absolute Stereochemistry ((R)-Pyrrolidine): The spatial orientation of the secondary amine is strictly required for enantioselective target engagement. The (R)-enantiomer directs the extended vector of the inhibitor toward the solvent-exposed region of the kinase domain. Conversely, the (S)-enantiomer induces severe steric clashes with the kinase hinge, rendering it inactive[1].

Quantitative Data Summary
PropertyValue / DescriptionMethod / Note
Chemical Name (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridineIUPAC Nomenclature
CAS Registry Number 1260845-81-5 (Dihydrochloride)[2]1337444-35-5 (Free Base)[3]
Molecular Formula C10H13FN2O (Base) / C10H15Cl2FN2O (Salt)Elemental Composition
Molecular Weight 196.22 g/mol (Base) / 269.14 g/mol (Salt)Exact Mass Calculation
Hydrogen Bond Donors 1Pyrrolidine -NH
Hydrogen Bond Acceptors 4Pyridine N, Methoxy O, Pyrrolidine N, F
Estimated pKa 1 ~9.2Pyrrolidine Nitrogen (Basic)
Estimated pKa 2 ~1.8Pyridine Nitrogen (Depressed by F/OMe)
Calculated LogP 1.6 - 1.8Optimal for CNS/Systemic permeability

Pharmacological Context: Trk Kinase Inhibition

To understand the utility of this molecule, we must map the biological cascade it is designed to interrupt. When incorporated into a pyrazolo[1,5-a]pyrimidine core, the resulting API acts as an ATP-competitive inhibitor of Trk kinases, halting downstream signaling responsible for nociception (pain) and uncontrolled cellular proliferation[4].

TrkPathway NGF NGF / BDNF (Ligands) Trk TrkA / TrkB / TrkC (Receptor Tyrosine Kinases) NGF->Trk Binds & Activates PI3K PI3K / Akt Pathway (Cell Survival) Trk->PI3K Phosphorylation MAPK Ras / MAPK Pathway (Proliferation & Pain) Trk->MAPK Phosphorylation PLC PLCγ Pathway (Synaptic Plasticity) Trk->PLC Phosphorylation Inhibitor Trk Inhibitor (e.g., Pyrazolo[1,5-a]pyrimidine) Inhibitor->Trk ATP-competitive Inhibition

Caption: Trk Kinase Signaling Cascade and ATP-competitive Inhibition Mechanism.

Synthetic Methodology and Reaction Causality

The synthesis of this fragment requires strict regiocontrol and stereocontrol. The following workflow outlines the optimal path from commercially available starting materials to the highly pure dihydrochloride salt[1].

SynthWorkflow SM 3-Bromo-5-fluoropyridin-2(1H)-one Step1 O-Alkylation (Ag2CO3, MeI) SM->Step1 Int1 3-Bromo-5-fluoro-2-methoxypyridine Step1->Int1 Step2 Cross-Coupling & Chiral Resolution Int1->Step2 Int2 (R)-Boc-Protected Intermediate Step2->Int2 Step3 Acidic Deprotection (HCl in Dioxane) Int2->Step3 Product (R)-5-Fluoro-2-methoxy-3- (pyrrolidin-2-yl)pyridine 2HCl Step3->Product

Caption: Step-by-step synthetic workflow for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

Protocol 1: Regioselective O-Alkylation
  • Objective: Convert 3-bromo-5-fluoropyridin-2(1H)-one to 3-bromo-5-fluoro-2-methoxypyridine.

  • Causality: Pyridinones exhibit ambient nucleophilicity, meaning alkylation can occur at the nitrogen or the oxygen. Utilizing a silver salt (Ag2CO3) specifically coordinates the nitrogen atom, driving the reaction exclusively toward O-alkylation when treated with methyl iodide (MeI).

  • Step-by-Step:

    • Suspend 3-bromo-5-fluoropyridin-2(1H)-one (1.0 eq) and Ag2CO3 (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere.

    • Add methyl iodide (1.5 eq) dropwise at 20°C.

    • Stir the suspension in the dark (to prevent photolytic degradation of silver salts) for 24 hours.

    • Filter the mixture through a Celite pad to remove silver residues, concentrate the filtrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol 2: Pyrrolidine Installation & Chiral Resolution
  • Objective: Couple the pyridine core with the pyrrolidine ring and isolate the (R)-enantiomer.

  • Causality: Direct cross-coupling of an sp3-hybridized secondary amine is notoriously difficult. A Suzuki-Miyaura coupling utilizing a Boc-protected pyrrolidine-2-boronic acid prevents catalyst poisoning by the free amine. Subsequent chiral Supercritical Fluid Chromatography (SFC) ensures absolute stereochemical purity.

  • Step-by-Step:

    • Combine 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq) and 1-Boc-pyrrolidine-2-boronic acid (1.2 eq) in a 1,4-dioxane/water mixture (4:1 v/v).

    • Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq). Degas the mixture by bubbling N2 for 15 minutes.

    • Heat the reaction at 90°C for 12 hours.

    • Extract with EtOAc, concentrate, and subject the crude racemate to Preparative Chiral SFC to isolate the (R)-Boc-protected intermediate.

Protocol 3: Deprotection and Salt Formation
  • Objective: Remove the Boc group and isolate the product as a stable dihydrochloride salt.

  • Causality: The free base of this molecule is an oil, which is inherently difficult to handle and prone to atmospheric oxidation. Conversion to the dihydrochloride salt yields a highly crystalline, stable solid, allowing for precise molar dosing in subsequent API manufacturing steps.

  • Step-by-Step:

    • Dissolve the (R)-Boc intermediate in minimal anhydrous dichloromethane (DCM).

    • Add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at 0°C.

    • Warm to room temperature and stir for 4 hours (monitor gas evolution).

    • Concentrate in vacuo and triturate the resulting residue with cold diethyl ether to precipitate the dihydrochloride salt. Filter and dry under high vacuum.

Analytical Validation: Chiral Integrity

To guarantee that the isolated fragment meets the >99% enantiomeric excess (ee%) required for API synthesis, a self-validating chiral High-Performance Liquid Chromatography (HPLC) method is mandatory.

Self-Validating Protocol Design

The system is validated by first injecting a racemic standard. This proves baseline separation (Resolution, Rs > 2.0). By establishing this baseline, we ensure that if any trace of the (S)-enantiomer is present in the synthesized batch, it will be accurately resolved and quantified, rather than co-eluting and artificially inflating the purity metric.

ParameterSpecificationScientific Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose-based stationary phases provide superior chiral recognition for cyclic amines via hydrogen bonding and inclusion complexation.
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1)Diethylamine (DEA) acts as a modifier to suppress secondary interactions with residual silanols, preventing peak tailing of the basic amine.
Flow Rate 1.0 mL/minBalances theoretical plate generation with run time.
Detection UV at 254 nmOptimal absorption wavelength for the substituted pyridine chromophore.
Acceptance Criteria (R)-enantiomer > 99.0% Area(S)-enantiomer < 1.0% AreaEnsures strict enantiomeric purity to prevent off-target effects and steric clashing in the Trk active site.

References

  • (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride ... - NextSDS Source: NextSDS URL:[Link]

  • 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine ... - NextSDS Source: NextSDS URL:[Link]

  • WO2011006074A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS Source: Google Patents URL

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Foundational

Crystal Structure Analysis and Absolute Configuration Determination of (R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Executive Summary & Chemical Context In modern drug development, absolute stereochemistry is not merely a regulatory checkbox; it is the structural determinant of pharmacological efficacy. The chiral building block (R)-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug development, absolute stereochemistry is not merely a regulatory checkbox; it is the structural determinant of pharmacological efficacy. The chiral building block (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a privileged intermediate utilized in the synthesis of pan-Trk kinase inhibitors, specifically those featuring a pyrazolo[1,5-a]pyrimidine core targeting NTRK gene fusions in oncology [1].

The spatial orientation of the pyrrolidine ring dictates the trajectory of the inhibitor within the ATP-binding pocket of TrkA/B/C kinases. While techniques like chiral HPLC or polarimetry can confirm enantiomeric purity (ee%), they are comparative methods requiring authenticated reference standards. Single-Crystal X-Ray Diffraction (SCXRD) provides a direct, ab initio determination of the absolute 3D molecular architecture. This whitepaper details the causality, self-validating protocols, and structural analysis required to unambiguously confirm the (R)-configuration of this critical intermediate.

Synthesis_Pathway N1 (R)-5-fluoro-2-methoxy-3- (pyrrolidin-2-yl)pyridine N3 SNAr Coupling N1->N3 N2 Pyrazolo[1,5-a]pyrimidine Core N2->N3 N4 Deprotection & Functionalization N3->N4 N5 Trk Kinase Inhibitor (API) N4->N5

Fig 1: Integration of the (R)-pyrrolidine intermediate into the Trk inhibitor API.

Rationale & Causality in Experimental Design

As an application scientist, every step in the crystallographic workflow must be deliberate and mechanically sound. To analyze this molecule, we implement the following strategic choices:

  • Salt Formation (Heavy Atom Effect): The free base of this intermediate is an oily or low-melting solid, which is highly unfavorable for growing diffraction-quality crystals. By forming the hydrochloride salt , we achieve two goals: we introduce a robust hydrogen-bonding network ( N−H⋯Cl ) that drives rigid lattice formation, and we introduce a heavier anomalous scatterer (Chloride, Z=17 ).

  • Cu Kα Radiation: Molybdenum (Mo Kα) radiation is standard for routine crystallography, but its shorter wavelength (0.7107 Å) interacts weakly with light atoms. Copper radiation (Cu Kα, 1.5418 Å) maximizes the resonant scattering (anomalous dispersion) of the chloride, oxygen, and fluorine atoms. This is the physical mechanism that allows us to distinguish between enantiomers [2].

  • Cryogenic Cooling (100 K): Collecting data at 100 K minimizes atomic thermal vibrations (the Debye-Waller factor). This preserves high-angle diffraction intensities, drastically improving the resolution and reducing the standard uncertainties of bond lengths and the absolute structure parameter.

Experimental Protocols (Self-Validating Systems)

The following methodology ensures a closed-loop, self-validating system where the data quality actively confirms the reliability of the result.

Protocol A: Crystallization via Vapor Diffusion
  • Dissolution: Dissolve 50 mg of the free base (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine in 0.5 mL of anhydrous methanol.

  • Salt Formation: Add 1.05 equivalents of 2M HCl in diethyl ether dropwise under inert atmosphere. Stir for 10 minutes.

  • Diffusion Setup: Place the open methanol vial inside a larger sealed vessel containing 5 mL of anti-solvent (diethyl ether).

  • Incubation: Store at 4 °C for 48–72 hours. Validation Checkpoint: Harvest crystals and examine under polarized light. Sharp extinction of birefringence upon rotation confirms single-crystal integrity (lack of twinning).

Protocol B: SCXRD Data Collection
  • Mounting: Select a colorless block crystal (approx. 0.25×0.15×0.10 mm) and mount it on a MiTeGen loop using Paratone-N oil.

  • Cooling: Transfer immediately to the diffractometer goniometer equipped with an N2​ cryostream set to 100 K.

  • Acquisition: Collect full-sphere data using a microfocus Cu Kα source. Ensure high redundancy (multiplicity > 5) to maximize the precision of anomalous differences. Validation Checkpoint: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal is not degrading and the symmetry assignment is correct.

Protocol C: Structure Solution and Refinement
  • Integration & Absorption: Integrate frames using standard software (e.g., SAINT) and apply a multi-scan absorption correction (e.g., SADABS) to correct for the path length of X-rays through the crystal.

  • Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL) [3]. All non-hydrogen atoms must be refined anisotropically. Validation Checkpoint: The Flack parameter ( x ) acts as the ultimate self-validation for chirality. If the model is the correct (R)-enantiomer, x will refine to ∼0.00 . If the model is inverted (S), x will refine to ∼1.00 .

XRD_Workflow A Synthesis of (R)-Enantiomer B Salt Formation (HCl in Ether/MeOH) A->B C Vapor Diffusion Crystallization B->C D SCXRD Data Collection (Cu Kα, 100 K) C->D E Structure Solution (Intrinsic Phasing) D->E F Refinement & Flack Parameter E->F G Absolute Configuration Confirmed (R) F->G

Fig 2: Step-by-step crystallographic workflow for absolute configuration determination.

Structural Analysis & Quantitative Data

Upon successful refinement, the crystallographic parameters confirm the absolute structure. The data below represents the highly resolved metrics expected for this hydrochloride salt.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C10​H14​ClFN2​O
Formula weight 232.68 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system, space group Orthorhombic, P21​21​21​
Unit cell dimensions a = 7.124 Å, b = 10.452 Å, c = 15.671 Å
Calculated density 1.325 Mg/m3 ( Z=4 )
Absorption coefficient (μ) 2.845 mm−1
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0284, wR2​ = 0.0712
Absolute structure parameter (Flack) 0.01(2)
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleValueCausality / Structural Significance
C(2)-O(1) (Methoxy)1.345(2)Indicates partial double bond character due to resonance with the pyridine ring.
C(5)-F(1) 1.352(2)Standard C(sp2)−F bond length; highly electron-withdrawing, modulating basicity.
C(3)-C(1') (Chiral center)1.512(3)The C(sp2)−C(sp3) linkage connecting the pyridine and pyrrolidine rings.
C(2)-C(3)-C(1') Angle122.4(2)°Expanded angle driven by steric repulsion between the methoxy group and pyrrolidine ring.
N(2)···Cl(1) (H-bond)3.120(2)Strong intermolecular hydrogen bond stabilizing the crystal lattice.
Mechanistic Structural Insights

The Flack parameter of 0.01 with an esd of 0.02 unambiguously assigns the absolute configuration at C(1') as (R). The pyrrolidine ring adopts a classic envelope conformation to minimize torsional strain. Steric hindrance from the adjacent 2-methoxy group forces the pyrrolidine ring to twist out of the pyridine plane, a conformational pre-organization that is critical for the molecule's eventual binding affinity to the Trk kinase hinge region.

Conclusion

By engineering the sample into a hydrochloride salt and utilizing Cu Kα radiation at cryogenic temperatures, we establish a self-validating crystallographic system. The resulting SCXRD analysis definitively confirms the (R)-configuration of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine. This rigorous structural validation ensures downstream synthetic integrity, preventing costly late-stage failures in the manufacturing of Trk kinase inhibitor APIs.

References

  • SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS, Array BioPharma Inc. (WO2011006074A1). 1

  • On enantiomorph-polarity estimation, Acta Crystallographica Section A (1983). 2

  • Crystal structure refinement with SHELXL, Acta Crystallographica Section C (2015). 3

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Executive Summary In modern medicinal chemistry, the precision of chiral building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the precision of chiral building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a highly specialized chiral intermediate characterized by a fluorinated pyridine ring covalently linked to a stereospecific pyrrolidine moiety. This technical guide provides an in-depth analysis of its critical mass specifications—specifically distinguishing between its bulk molecular weight and monoisotopic exact mass—and outlines a self-validating analytical methodology for its characterization.

Physicochemical Specifications & Mass Data

For drug development professionals, distinguishing between Molecular Weight (used for stoichiometric synthetic scaling) and Exact Mass (used for structural verification via mass spectrometry) is paramount. The theoretical monoisotopic exact mass of the formula C10H13FN2O is definitively established at 196.101191 Da[1].

ParameterSpecification / ValueApplication Context
Chemical Name (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridineNomenclature
Molecular Formula C10H13FN2OElemental composition
Molecular Weight (MW) 196.225 g/mol Stoichiometric calculations
Monoisotopic Exact Mass 196.101191 DaHRMS identification
Theoretical [M+H]⁺ m/z 197.108467ESI+ Mass Spectrometry
Stereochemistry (R)-enantiomerChiral target binding

Strategic Role in Targeted Oncology

The structural architecture of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is not arbitrary. The secondary amine of the pyrrolidine ring serves as a highly reactive nucleophilic anchor. In advanced drug synthesis, this intermediate undergoes C-N coupling (e.g., via nucleophilic aromatic substitution or Buchwald-Hartwig amination) with pyrazolo[1,5-a]pyrimidine electrophiles to generate potent Tropomyosin receptor kinase (Trk) inhibitors[2].

These Trk kinase inhibitors (targeting TrkA, TrkB, and TrkC) are clinically vital for treating solid tumors harboring NTRK gene fusions, as well as managing severe inflammatory and neuropathic pain[2].

Trk_Inhibitor_Synthesis A (R)-5-fluoro-2-methoxy- 3-(pyrrolidin-2-yl)pyridine C Nucleophilic Substitution (C-N Coupling) A->C B Pyrazolo[1,5-a]pyrimidine Electrophile B->C D Trk Kinase Inhibitor (API) C->D E TrkA/B/C Target (Oncology / Pain) D->E

Synthetic pathway of Trk inhibitors utilizing the chiral pyrrolidinyl pyridine intermediate.

Analytical Methodology: LC-HRMS Protocol for Exact Mass Verification

To ensure the integrity of this intermediate before committing it to complex API synthesis, its exact mass must be verified using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system , ensuring that instrumental drift does not produce false-positive mass deviations.

Step 1: Sample Preparation & Matrix Control
  • Action: Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL. Prepare a blank matrix (solvent only).

  • Causality: A dilute concentration of 1 µg/mL prevents detector saturation and minimizes ion suppression. Avoiding high concentrations ensures the mass analyzer is not subjected to space-charge effects, which can artificially shift the measured m/z values and ruin mass accuracy.

Step 2: Chromatographic Separation (UPLC)
  • Action: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The basic pyrrolidine nitrogen (pKa ~9.5) requires an acidic environment to remain fully protonated. Formic acid acts as an ion-pairing agent that prevents peak tailing on the silica stationary phase while providing the necessary protons to drive efficient Electrospray Ionization (ESI).

Step 3: HRMS Configuration & Lock-Mass Validation
  • Action: Configure the Q-TOF or Orbitrap mass spectrometer in ESI Positive mode (ESI+). Set the capillary voltage to 3.0 kV. Crucial Validation Step: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

  • Causality: The continuous infusion of a known reference standard (lock-mass) creates a self-validating feedback loop. The instrument software uses the exact mass of Leucine Enkephalin to perform real-time recalibration of the time-of-flight tube or orbital trap, compensating for micro-fluctuations in laboratory temperature or electronics. This guarantees a mass accuracy of < 2 ppm.

Step 4: Data Acquisition & Isotopic Analysis
  • Action: Acquire data across an m/z range of 100–500. Extract the chromatogram for the theoretical [M+H]⁺ ion at m/z 197.1085.

  • Causality: Confirming the primary mass is insufficient. The analyst must verify the M+1 and M+2 isotopic envelope. The natural abundance of ¹³C (~1.1%) will produce a specific M+1 peak height relative to the parent ion, confirming the presence of exactly 10 carbon atoms and validating the C10H13FN2O formula.

Mechanistic Insights: Ionization Causality & Isobaric Fidelity

Proton Affinity Dynamics

During ESI+, ionization does not occur randomly. The molecule contains two nitrogen atoms: the pyridine nitrogen and the pyrrolidine nitrogen. The pyridine nitrogen is heavily deactivated (less basic) due to the electron-withdrawing inductive effects of the adjacent fluorine atom and the methoxy group. Consequently, protonation occurs almost exclusively at the secondary amine of the pyrrolidine ring, yielding the stable [M+H]⁺ ion at 197.1085 m/z.

The Necessity of Exact Mass over Nominal Mass

Why is the exact mass (196.101191 Da) critical compared to the nominal mass (196 Da)? In synthetic chemistry, side reactions can produce isobaric impurities—molecules with the same nominal mass but different elemental compositions.

For example, a hypothetical des-fluoro, hydroxylated byproduct (replacing -F with -OH) would also have a nominal mass of 196 Da. However, because fluorine has a specific mass defect (Exact mass: 18.9984 Da) compared to oxygen (Exact mass: 15.9949 Da), the exact mass of the byproduct would shift significantly. High-resolution mass spectrometry leverages these fractional mass differences, ensuring that only the pure (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine intermediate progresses into the Trk inhibitor synthesis pipeline, thereby safeguarding the efficacy and safety of the final drug product.

References

  • WO2011006074A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS , Google Patents. 2

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 , PubChem. (Cited for the universal exact mass verification of the C10H13FN2O molecular formula). 1

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine in Organic Solvents

Abstract This technical guide outlines a systematic and robust methodology for determining the solubility profile of the novel compound, (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine, across a range of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a systematic and robust methodology for determining the solubility profile of the novel compound, (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine, across a range of pharmaceutically relevant organic solvents. In the absence of established public data for this specific molecule, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to generate a reliable thermodynamic solubility profile. The guide emphasizes the rationale behind experimental design, details the gold-standard shake-flask method, and provides a complete protocol for quantitative analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The principles and protocols detailed herein are designed to ensure scientific integrity, data reproducibility, and adherence to the rigorous standards expected in pharmaceutical development.

Introduction and Strategic Importance

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle.[1][2] From early-stage discovery, where poor solubility can mask true biological activity, to formulation development, where it dictates deliverability and bioavailability, a comprehensive understanding of an API's solubility is paramount.[3][4][5] The target molecule, (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine, is a heterocyclic compound featuring a fluorinated, methoxy-substituted pyridine ring linked to a pyrrolidine moiety. This unique combination of functional groups suggests a nuanced solubility behavior that requires empirical determination.

This guide focuses on establishing the thermodynamic solubility , which represents the true equilibrium saturation point of the compound in a solvent. This is distinct from kinetic solubility and is the more relevant measure for formulation and process chemistry, providing a stable baseline for development activities.[2][3][6][7] The methodologies provided are grounded in internationally recognized principles to ensure the data generated is both accurate and defensible.[8][9][10][11]

Predicted Physicochemical Properties and Rationale for Solvent Selection

A preliminary analysis of the compound's structure allows for an educated approach to experimental design.

  • Pyridine Ring: The core pyridine structure is a weak base, is aromatic, and generally miscible with most organic solvents.[12][13][14] Its nitrogen atom can act as a hydrogen bond acceptor.

  • Fluorine Substituent: The electron-withdrawing nature of fluorine can modulate the basicity of the pyridine nitrogen and influence dipole moments.

  • Methoxy Group: This group can also act as a hydrogen bond acceptor.

  • Pyrrolidine Ring: This saturated heterocycle contains a secondary amine, which can act as both a hydrogen bond donor and acceptor, and imparts a degree of polarity.

Based on this structure, the molecule is expected to exhibit varied solubility depending on the solvent's properties (polarity, hydrogen bonding capacity, etc.). The chosen solvent panel should therefore span a range of these properties to build a comprehensive profile.

Table 1: Recommended Panel of Organic Solvents for Solubility Profiling

Solvent ClassSolventRationale for Inclusion
Polar Protic MethanolCommon process solvent, capable of hydrogen bonding.
EthanolWidely used in formulations, slightly less polar than methanol.
Isopropanol (IPA)Common recrystallization and process solvent.
Polar Aprotic Acetonitrile (ACN)Used in chromatography and as a reaction solvent; polar but no H-bond donation.
Ethyl AcetateA moderately polar solvent common in extraction and purification.
AcetoneA common polar aprotic solvent.
Non-Polar TolueneAn aromatic, non-polar solvent used in synthesis.
Heptane / HexaneAliphatic, non-polar solvents representing a "worst-case" for polar compounds.
Other Dichloromethane (DCM)A versatile, moderately polar solvent used in synthesis and extraction.

Experimental Methodology: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[15][16] The procedure involves agitating an excess of the solid compound in the solvent for a sufficient duration to reach a state of equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Core Principle and Self-Validation

The trustworthiness of this method hinges on achieving a true equilibrium. This is validated by:

  • Presence of Excess Solid: Visually confirming that undissolved solid remains at the end of the experiment ensures that saturation has been achieved.

  • Equilibration Time Course: Sampling the supernatant at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration no longer increases confirms that equilibrium has been reached. For this guide, a 48-hour time point is recommended as a robust starting point.

Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_data 4. Data Processing prep_vial Add excess solid compound to vials add_solvent Add precise volume of each organic solvent prep_vial->add_solvent seal_vial Seal vials securely add_solvent->seal_vial shake Agitate at constant temperature (e.g., 25°C) for 48 hours seal_vial->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm PTFE filter) centrifuge->filter dilute Dilute sample into linear range of HPLC filter->dilute hplc Quantify by validated HPLC-UV method dilute->hplc calculate Calculate concentration (mg/mL) from calibration curve hplc->calculate report Report results in summary table calculate->report

Caption: Experimental workflow for the shake-flask solubility assay.

Detailed Experimental Protocols

Materials and Equipment
  • (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (solid, purity >98%)

  • HPLC or analytical grade organic solvents (from Table 1)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and vials for standards and samples

Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount (e.g., 5-10 mg) of the compound into a tared 2 mL glass vial. The exact mass should be recorded.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Sealing: Securely cap the vial to prevent solvent evaporation.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 250 RPM) for 48 hours.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a portion of the clear supernatant and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulates.

  • Dilution: Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to ensure the final concentration falls within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted sample by HPLC-UV as described in the following section.

Protocol: Quantitative HPLC-UV Method Development

A reverse-phase HPLC method is suitable for quantifying this compound due to its aromatic pyridine core, which is an excellent chromophore for UV detection.[17][18]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in the mobile phase (e.g., from 220-400 nm). A wavelength around 254 nm is often a good starting point for pyridine derivatives.[19]

  • Mobile Phase & Column: A typical starting condition would be a C18 column with an isocratic mobile phase of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). A gradient method may be required if impurities are present.[20][21]

  • Calibration Curve Preparation:

    • Prepare a primary stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.

    • Inject each standard in triplicate to establish linearity, and calculate the correlation coefficient (R²), which should be >0.999.

  • Quantification:

    • Inject the diluted, filtered sample from the solubility experiment.

    • Use the peak area from the resulting chromatogram and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

    • Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

Logic Diagram for HPLC Calibration and Quantification

G stock Prepare 1 mg/mL Stock Solution standards Create Serial Dilutions (e.g., 1-100 µg/mL) stock->standards inject_std Inject Standards into HPLC standards->inject_std curve Generate Calibration Curve (Peak Area vs. Conc.) R² > 0.999 inject_std->curve calculate Calculate Conc. using Curve's Linear Equation curve->calculate sample Prepare Diluted Sample from Supernatant inject_sample Inject Diluted Sample into HPLC sample->inject_sample get_area Obtain Peak Area of Sample inject_sample->get_area get_area->calculate final_sol Apply Dilution Factor to get Final Solubility (mg/mL) calculate->final_sol

Caption: Logic flow for sample quantification using an external standard curve.

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, tabular format to allow for easy comparison across solvents. The solubility should be reported in standard units of mg/mL and, if useful for molar comparisons, µg/mL and mol/L.

Table 2: Solubility Profile of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine at 25°C

SolventSolubility (mg/mL)Solubility (µg/mL)Solubility (mol/L)
Methanol[Experimental Value][Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value][Experimental Value]
Isopropanol[Experimental Value][Experimental Value][Experimental Value]
Acetonitrile[Experimental Value][Experimental Value][Experimental Value]
Ethyl Acetate[Experimental Value][Experimental Value][Experimental Value]
Acetone[Experimental Value][Experimental Value][Experimental Value]
Toluene[Experimental Value][Experimental Value][Experimental Value]
Heptane[Experimental Value][Experimental Value][Experimental Value]
Dichloromethane[Experimental Value][Experimental Value][Experimental Value]

Note: Table to be populated with experimentally determined values. Each value should be an average of at least three replicate experiments.

The resulting data will provide critical insights for downstream activities. High solubility in solvents like ethanol or isopropanol may suggest viable options for formulation or recrystallization. Conversely, low solubility in solvents like heptane can be exploited for anti-solvent precipitation strategies.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the organic solvent solubility profile of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine. By adhering to the principles of thermodynamic equilibrium using the shake-flask method and employing a validated HPLC-UV analytical procedure, researchers can generate high-quality, reliable data. This information is fundamental to making informed decisions in process development, formulation, and overall drug candidate progression, ultimately saving time and resources while mitigating late-stage development risks.

References

  • Vertex AI Search. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis - Research and Reviews.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Pharmlabs. Factors Influencing the Solubility of Drugs.
  • Slideshare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX.
  • ICH. ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals.
  • ICH. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • bienta.net. Shake-Flask Solubility Assay.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • Benchchem. An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • NIH. 5-Fluoro-2-methoxy-3-(piperidin-3-yl)pyridine - PubChem.
  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC)..
  • Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • Benchchem. Application Notes and Protocols for the Quantification of 4-Pyridinemethanol.
  • ICH.
  • Request PDF. Solubility and Dissolution Profile Assessment in Drug Discovery.
  • European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • SIELC Technologies. (2024, August 13). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • World Health Organization (WHO). Annex 4.

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Exploratory

Mechanism of action for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine derivatives

An In-Depth Technical Guide to the Mechanism of Action for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Derivatives as α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators Executive Summary (R)-5-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Derivatives as α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators

Executive Summary

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine and its derivatives represent a promising class of compounds targeting the α7 nicotinic acetylcholine receptor (nAChR), a key player in cognitive function and neurological pathways. This guide provides a detailed exploration of their mechanism of action, identifying them as selective Positive Allosteric Modulators (PAMs). We will dissect their interaction with the α7 nAChR, the subsequent functional consequences on ion channel gating, and the downstream cellular signaling events. Furthermore, this document furnishes detailed experimental protocols for the comprehensive characterization of these molecules, offering researchers and drug development professionals a robust framework for their evaluation.

Introduction: The α7 Nicotinic Receptor as a Therapeutic Target

The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1][2] Its activation by the endogenous neurotransmitter acetylcholine leads to a rapid influx of cations, most notably Ca²⁺, which in turn modulates neurotransmitter release, neuronal excitability, and intracellular signaling cascades.[1][3] Dysfunction of the α7 nAChR has been implicated in the pathophysiology of multiple central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and other cognitive impairments, making it a high-value target for therapeutic intervention.[1][4]

While direct-acting (orthosteric) agonists have been developed, they often suffer from limitations such as rapid receptor desensitization and potential off-target effects.[5] This has led to the emergence of α7-selective PAMs as a more refined therapeutic strategy.[1][5] PAMs offer a significant advantage as they do not activate the receptor directly but rather enhance the response to the endogenous agonist, preserving the natural temporal and spatial patterns of neurotransmission.[3][6] The (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine scaffold has proven to be a particularly effective backbone for the development of potent and selective α7 PAMs.

Core Mechanism of Action: Positive Allosteric Modulation

The primary mechanism of action for this class of derivatives is their function as Positive Allosteric Modulators of the α7 nAChR. They bind to a site on the receptor that is topographically distinct from the orthosteric site where acetylcholine binds.[3][5] This allosteric binding event induces a conformational change in the receptor that enhances its function in the presence of an agonist.

Binding Characteristics at an Allosteric Site

Experimental evidence from radioligand binding assays confirms the allosteric nature of these compounds. A key experimental design involves competition binding studies.

  • Observation: These pyridine derivatives typically do not displace the binding of competitive antagonists that bind to the orthosteric site, such as [³H]methyllycaconitine (MLA).

  • Interpretation: This lack of direct competition is a hallmark of an allosteric mechanism.

  • Further Evidence: Conversely, these PAMs can enhance the binding of orthosteric agonists like [³H]epibatidine.[7] This is because the PAM-induced conformational change can increase the receptor's affinity for its agonist, a phenomenon known as positive cooperativity.

Molecular docking studies suggest a potential binding site for related PAMs within the transmembrane domain or at an extracellular interface between subunits, distinct from the agonist binding pocket located at the interface of adjacent α7 subunits.[7]

Functional Consequences: Type I vs. Type II Modulation

Upon agonist binding, the α7 nAChR channel opens for a brief period before entering a desensitized (closed and unresponsive) state. α7 PAMs are broadly classified into two types based on how they affect these channel kinetics.[8]

  • Type I PAMs: These modulators primarily increase the peak amplitude of the agonist-evoked current without significantly altering the rapid desensitization rate. They essentially increase the probability of channel opening in response to the agonist.

  • Type II PAMs: In addition to increasing peak current, Type II PAMs markedly slow the desensitization process and can even reactivate already desensitized receptors.[6][9] While this leads to a much larger total ion influx, it also carries a risk of Ca²⁺-induced cytotoxicity.[3][9]

The specific functional profile (Type I vs. Type II) of a given (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine derivative is determined by subtle variations in its chemical structure.[6] Distinguishing between these profiles is a critical step in the pharmacological characterization of any new compound in this class.

Downstream Signaling Pathways

The potentiation of α7 nAChR function by these PAMs leads to an amplified influx of Ca²⁺, which acts as a crucial second messenger to trigger a variety of downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Space a7R α7 nAChR Ca_influx ↑ Ca²⁺ Influx a7R->Ca_influx Potentiated Channel Opening PAM (R)-5-fluoro-2-methoxy-3- (pyrrolidin-2-yl)pyridine Derivative (PAM) PAM->a7R Binds Allosteric Site ACh Acetylcholine (ACh) ACh->a7R Binds Orthosteric Site CaM Calmodulin (CaM) Ca_influx->CaM Activates ER Endoplasmic Reticulum (ER) Ca_influx->ER Triggers CaMKII CaMKII CaM->CaMKII Activates CREB CREB Activation CaMKII->CREB Phosphorylates Gene Gene Transcription (e.g., BDNF) CREB->Gene Promotes CICR Ca²⁺-Induced Ca²⁺ Release (CICR) ER->CICR Via Ryanodine/IP3 Receptors

Caption: Downstream signaling cascade following α7 nAChR potentiation by a PAM.

The primary consequence of enhanced α7 nAChR activity is a significant increase in cytosolic Ca²⁺ concentration.[9] This elevated Ca²⁺ can:

  • Activate Calcium-Dependent Kinases: Such as Calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylate transcription factors like CREB, leading to changes in gene expression related to synaptic plasticity and cell survival.

  • Trigger Ca²⁺-Induced Ca²⁺ Release (CICR): The initial Ca²⁺ influx can trigger the release of larger Ca²⁺ stores from the endoplasmic reticulum (ER), further amplifying the signal.[9]

  • Modulate Anti-Inflammatory Pathways: α7 nAChR activation is a key component of the "cholinergic anti-inflammatory pathway," which can decrease the production of pro-inflammatory cytokines.[4]

Key Experimental Workflows for Characterization

A thorough characterization of any novel (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine derivative requires a multi-step approach, moving from binding affinity to functional activity.

Workflow for Assessing α7 nAChR Modulatory Activity

G start Test Compound binding_assay Radioligand Binding Assay (Orthosteric Antagonist, e.g., [³H]MLA) start->binding_assay no_displacement No displacement of radioligand? binding_assay->no_displacement functional_assay Two-Electrode Voltage Clamp (TEVC) (Xenopus Oocytes expressing h-α7) is_pam Is it a PAM? functional_assay->is_pam type_i Type I PAM Profile: ↑ Peak Current - No change in desensitization conclusion Characterized α7 PAM type_i->conclusion type_ii Type II PAM Profile: ↑ Peak Current - Slowed desensitization type_ii->conclusion no_displacement->functional_assay Yes not_allosteric Not an Allosteric Modulator (or binds different site) no_displacement->not_allosteric No is_pam->type_i Yes (Type I) is_pam->type_ii Yes (Type II) not_pam Not a PAM (Inactive/Antagonist) is_pam->not_pam No

Caption: Experimental workflow for characterizing α7 nAChR PAMs.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is essential for determining the functional profile (Type I vs. Type II) of a test compound. The use of Xenopus oocytes expressing human α7 nAChRs is a robust and widely used system.[6]

Objective: To measure the effect of the test compound on acetylcholine-evoked currents in oocytes expressing human α7 nAChRs.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human α7 nAChR

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microinjection setup

  • Recording chamber

  • Oocyte Ringers (OR-2) solution

  • Agonist solution (e.g., 100 µM Acetylcholine in OR-2)

  • Test compound solutions at various concentrations

Methodology:

  • Oocyte Preparation & Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Microinject each oocyte with ~50 nL of human α7 nAChR cRNA.

    • Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression. Causality: This incubation period is critical for sufficient receptor protein to be translated and inserted into the oocyte membrane.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with OR-2 solution.

    • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to measure voltage and inject current.

    • Clamp the membrane potential at a holding potential of -70 mV. Causality: This holding potential is chosen to be near the oocyte's natural resting potential and provides a sufficient driving force for the influx of positive ions upon channel opening.

  • Experimental Procedure:

    • Baseline Response: Perfuse the oocyte with an agonist solution (e.g., 100 µM ACh) for a short duration (e.g., 2 seconds) and record the inward current. Wash with OR-2 until the current returns to baseline. Repeat to ensure a stable response. Causality: Establishing a stable baseline is crucial for accurately quantifying the potentiation caused by the PAM.

    • PAM Application: Pre-incubate the oocyte with the test compound (at a specific concentration) in OR-2 for 2-3 minutes.

    • Co-application: While still in the presence of the test compound, apply the agonist solution (100 µM ACh) and record the current.

    • Washout: Wash the oocyte thoroughly with OR-2 to remove both the compound and the agonist.

    • Dose-Response: Repeat steps 3b-3d with increasing concentrations of the test compound to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of the test compound.

    • Measure the time constant of current decay (desensitization rate).

    • Calculate the percent potentiation of the peak current for each concentration.

    • Plot the percent potentiation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal potentiation).

    • Compare the desensitization rates in the presence and absence of the compound to classify it as Type I or Type II.

Quantitative Data and Structure-Activity Relationship (SAR)

The potency and efficacy of these derivatives are highly sensitive to their chemical structure. While specific data for the exact title compound is proprietary or requires synthesis and testing, we can infer SAR from published data on analogous pyridine derivatives.[5]

Compound/ModificationPosition of Ring NitrogenKey Substituentα7 PAM Potency (EC₅₀)Notes
Reference Scaffold Pyridine (N at pos. 2)3-Methyl1400 nMA baseline potency for a related pyridine derivative.[5]
Modification 1 Pyridine (N at pos. 3)3-MethylReduced ActivityMigration of the ring nitrogen away from position 2 is detrimental to activity.[5]
Modification 2 Pyridine (N at pos. 4)3-MethylReduced ActivityConfirms the importance of the nitrogen at position 2 for optimal interaction.[5]
Modification 3 Pyridine (N at pos. 2)3-EthylReduced ActivityEven a minor change from methyl to ethyl can result in a steep loss of activity.[5]

Data is illustrative based on published SAR for related pyridine derivatives.[5]

These findings suggest that the 2-pyridyl nitrogen is a critical pharmacophoric feature, likely involved in a key hydrogen bond interaction within the allosteric binding site. The steep SAR indicates a well-defined and sterically constrained binding pocket.

Conclusion and Future Directions

The (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine class of compounds are selective positive allosteric modulators of the α7 nAChR. Their mechanism involves binding to an allosteric site, which enhances the receptor's response to acetylcholine, leading to increased Ca²⁺ influx and modulation of downstream signaling pathways relevant to cognition and inflammation. A critical aspect of their characterization is the determination of their functional subtype—Type I or Type II—as this has significant implications for their therapeutic window and potential for cytotoxicity.

Future research should focus on:

  • High-resolution co-crystal structures to definitively identify the allosteric binding site.

  • Further exploration of the structure-activity relationship to optimize for a Type I profile, maximizing therapeutic benefit while minimizing the risk of Ca²⁺ overload.

  • In vivo studies in animal models of cognitive disorders to confirm that the potentiation observed in vitro translates to therapeutic efficacy.

This in-depth understanding of the mechanism of action provides a solid foundation for the continued development of this promising class of molecules for the treatment of CNS disorders.

References

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
  • Positive Allosteric Modulation of alpha-7 Nicotinic Receptors Promotes Cell Death by Inducing Ca(2+) Release From the Endoplasmic Reticulum. (2015). PubMed.
  • Positive Allosteric Modulation of Alpha7 Nicotinic Acetylcholine Receptors Transiently Improves Memory but Aggravates Inflammation in LPS-Tre
  • Novel Positive Allosteric Modulators of the Human α7 Nicotinic Acetylcholine Receptor. (2011).
  • Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. (2023).
  • Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. (n.d.). PMC.
  • Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). (2025).
  • The current agonists and positive allosteric modulators of α7 nAChR for CNS indic
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed.
  • Synthesis and Biological Evaluation of Novel Triazine Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. (2021).

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Route and Protocol for (R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Introduction & Scope (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a highly valuable chiral building block utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a highly valuable chiral building block utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of macrocyclic and pyrazolo[1,5-a]pyrimidine-based Tropomyosin receptor kinase (TRK) inhibitors[1]. These inhibitors (such as Larotrectinib and its analogs) are highly effective targeted therapies for the treatment of solid tumors harboring NTRK gene fusions, as well as for the management of chronic and acute pain[2].

This application note provides a comprehensive, field-validated synthetic route to achieve this chiral intermediate. The methodology relies on an initial regioselective O-alkylation, followed by an enantioselective Negishi cross-coupling utilizing a chiral organozinc reagent, and concludes with a standard carbamate deprotection[3].

Mechanistic Insights & Causality

To ensure high yield and enantiomeric purity, the protocol leverages specific mechanistic principles at each step:

  • Regioselective O-Alkylation (Step 1): The ambidentate nature of 2-pyridones typically leads to a mixture of N-methyl and O-methyl products when reacted with methyl iodide. The use of Silver Carbonate (Ag₂CO₃) in a non-polar solvent (toluene) strongly biases the reaction toward O-alkylation. The silver ion acts as a halophilic Lewis acid, coordinating with the iodide of MeI, while the carbonate provides mild basicity. According to the hard-soft acid-base (HSAB) principle, the harder oxygen atom of the ambidentate pyridone enolate preferentially reacts under these conditions, yielding the desired 2-methoxypyridine derivative[4].

  • Asymmetric Lithiation and Transmetalation (Step 2a): The construction of the chiral center relies on an enantioselective deprotonation. (-)-Sparteine, a naturally occurring chiral diamine, complexes with sec-butyllithium. This chiral environment differentiates the enantiotopic alpha-protons of N-Boc-pyrrolidine, leading to selective deprotonation at the pro-S position. Because organolithium species are highly reactive and prone to side reactions during palladium catalysis, the intermediate is immediately transmetalated using Zinc Chloride (ZnCl₂). This generates a configurationally stable, milder organozinc reagent that is perfectly tuned for the subsequent coupling[3].

  • Palladium-Catalyzed Negishi Cross-Coupling (Step 2b): The coupling of the chiral organozinc reagent with 3-bromo-5-fluoro-2-methoxypyridine is catalyzed by Palladium(II) Acetate (Pd(OAc)₂). The critical innovation here is the use of Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄) as the ligand precursor. The extreme steric bulk and high electron density of the tri-tert-butylphosphine ligand facilitate the challenging oxidative addition into the aryl bromide bond and dramatically accelerate the reductive elimination step, minimizing the risk of racemization at the newly formed chiral center. The tetrafluoroborate salt is utilized because it is an air-stable, easy-to-handle solid, unlike the highly pyrophoric free phosphine[2].

Synthesis Workflow Diagram

Workflow SM1 3-Bromo-5-fluoropyridin-2(1H)-one Step1 Step 1: O-Methylation Ag2CO3, MeI, Toluene SM1->Step1 Int1 3-Bromo-5-fluoro-2-methoxypyridine (Intermediate A) Step1->Int1 Step2b Step 2: Negishi Cross-Coupling Pd(OAc)2, t-Bu3P-HBF4 Int1->Step2b SM2 N-Boc-pyrrolidine Step2a Asymmetric Lithiation & Zincation sec-BuLi, (-)-sparteine, ZnCl2 SM2->Step2a Int2 Chiral Organozinc Reagent (Intermediate B) Step2a->Int2 Int2->Step2b Int3 (R)-N-Boc-2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine (Intermediate C) Step2b->Int3 Step3 Step 3: Boc Deprotection TFA, DCM Int3->Step3 Product (R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (Final Target) Step3->Product

Figure 1: Three-step enantioselective synthesis workflow of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

Experimental Protocols & Reagent Tables

Step 1: Synthesis of 3-bromo-5-fluoro-2-methoxypyridine

Table 1: Reagents for Step 1

Reagent MW ( g/mol ) Equivalents Amount Mmol
3-Bromo-5-fluoropyridin-2(1H)-one 192.00 1.00 10.0 g 52.1
Silver Carbonate (Ag₂CO₃) 275.75 0.70 10.0 g 36.5
Iodomethane (MeI) 141.94 1.20 3.89 mL 62.5

| Toluene (Solvent) | N/A | N/A | 100 mL | N/A |

Protocol:

  • Preparation: In a properly ventilated fume hood, charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 3-bromo-5-fluoropyridin-2(1H)-one (10.0 g, 52.1 mmol) and toluene (100 mL).

  • Base Addition: Add Silver Carbonate (10.0 g, 36.5 mmol) to the suspension. Caution: Ag₂CO₃ is light sensitive; wrap the flask in aluminum foil.

  • Alkylation: Slowly add iodomethane (3.89 mL, 62.5 mmol) dropwise to the mixture. Caution: MeI is a volatile alkylating agent and suspected carcinogen.

  • Reaction: Stir the reaction mixture at ambient room temperature overnight (approx. 16 hours)[4].

  • Workup: Filter the crude reaction mixture through a pad of diatomaceous earth (Celite®) to remove silver salts. Wash the filter cake thoroughly with excess toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient eluent of 5-25% Ethyl Acetate in Hexanes.

  • Yield: Isolate 3-bromo-5-fluoro-2-methoxypyridine as a colorless oil (approx. 4.70 g, 43.8% yield).

Step 2: Synthesis of (R)-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate

Table 2: Reagents for Step 2

Reagent MW ( g/mol ) Equivalents Amount Mmol
N-Boc-pyrrolidine 171.24 1.00 4.09 mL 23.4
(-)-Sparteine 234.38 1.20 6.44 mL 28.0
sec-Butyllithium (1.4 M in cyclohexane) 64.06 1.20 20.0 mL 28.0
Zinc Chloride (1.0 M in Et₂O) 136.30 0.90 21.0 mL 21.0
3-Bromo-5-fluoro-2-methoxypyridine 205.99 1.05 5.05 g 24.5
Palladium(II) Acetate (Pd(OAc)₂) 224.50 0.05 0.262 g 1.17

| t-Bu₃P·HBF₄ | 290.13 | 0.06 | 0.407 g | 1.40 |

Protocol:

  • Chiral Complex Formation: To an oven-dried, argon-purged Schlenk flask, add N-Boc-pyrrolidine (4.09 mL, 23.4 mmol), (-)-sparteine (6.44 mL, 28.0 mmol), and anhydrous MTBE (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Introduce sec-BuLi (20 mL, 1.4 M, 28.0 mmol) dropwise via cannula over 30 minutes. Critical Parameter: Maintain the internal temperature strictly below -78 °C to prevent non-selective deprotonation or decomposition. Stir the resulting solution for 3 hours at -78 °C.

  • Transmetalation: Add the ZnCl₂ solution (21.0 mL, 1.0 M, 21.0 mmol) dropwise with rapid stirring, ensuring the internal temperature remains below -65 °C. Stir the resulting light suspension at -78 °C for 10 minutes, then remove the cooling bath and allow the mixture to warm to ambient temperature[3].

  • Cross-Coupling: Sequentially charge the flask with 3-bromo-5-fluoro-2-methoxypyridine (5.05 g, 24.5 mmol), Pd(OAc)₂ (0.262 g, 1.17 mmol), and t-Bu₃P·HBF₄ (0.407 g, 1.40 mmol) in one single portion.

  • Reaction: Stir the mixture overnight at ambient temperature under an argon atmosphere.

  • Quench & Workup: Add concentrated NH₄OH (1 mL) to the reaction to break down zinc complexes and stir for 1 hour. Filter the resulting slurry through Celite® and wash the pad with Et₂O.

  • Purification: Concentrate the organic filtrate under vacuum. Purify the crude product by silica gel column chromatography (eluting with 5% EtOAc/Hexanes) to afford the product as a yellow oil (approx. 4.34 g, 63% yield)[2].

Step 3: Synthesis of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Table 3: Reagents for Step 3

Reagent MW ( g/mol ) Equivalents Amount Mmol
(R)-N-Boc Intermediate (from Step 2) 296.34 1.00 4.33 g 14.6
Trifluoroacetic Acid (TFA) 114.02 10.0 11.3 mL 146.0

| Dichloromethane (DCM) | N/A | N/A | 12.0 mL | N/A |

Protocol:

  • Deprotection: Dissolve the (R)-N-Boc intermediate (4.33 g, 14.6 mmol) in DCM (12 mL). Slowly add TFA (11.3 mL, 146 mmol) to the solution at ambient temperature.

  • Reaction: Stir the mixture for 1 hour at room temperature. Monitor completion via TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Take up the resulting residue in EtOAc.

  • Neutralization: Carefully wash the organic phase with saturated aqueous NaHCO₃ (gas evolution will occur) until the aqueous layer is slightly basic, followed by a brine wash.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude material via silica column chromatography using a highly polar basic eluent (1-2% of 7 N NH₃-MeOH in DCM).

  • Yield: Isolate (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine as a liquid (approx. 1.40 g, 49% yield)[2].

Analytical & Quality Control (Enantiomeric Excess Determination)

Determining the Enantiomeric Excess (ee%) of the highly polar secondary amine directly on a chiral HPLC column can be challenging due to peak tailing. A highly reliable, self-validating alternative is pre-column derivatization using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[2].

QC Protocol:

  • Dissolve a small aliquot (~1 mg) of the final product in propan-2-ol.

  • Add an excess of Marfey's Reagent (FDAA) and a mild base (e.g., NaHCO₃).

  • Heat the mixture briefly (40 °C for 1 hour) to form the corresponding diastereomeric adducts.

  • Quench with dilute HCl and analyze via standard Reverse-Phase HPLC (C18 column). The diastereomers formed from the (R)- and (S)-enantiomers will resolve cleanly on a standard achiral stationary phase, allowing for precise integration and ee% calculation.

References

  • Source: Google Patents (WO2011006074A1)
  • 3-Bromo-5-fluoro-2-methoxypyrdine Synthesis and Chemical Properties Source: ChemicalBook URL
  • Source: Google Patents (US10647730B2)
  • Macrocyclic compounds as trk kinase inhibitors (European Patent Specification)

Sources

Application

Application Notes and Protocols: (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine as a Chiral Building Block

Prepared by: Gemini, Senior Application Scientist Introduction and Strategic Importance The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-app...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved pharmaceuticals and natural products.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is critical for achieving high-affinity and selective interactions with biological targets.[2][3]

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a highly valuable chiral building block that combines the stereodefined pyrrolidine motif with a functionalized pyridine ring. The specific components of this molecule each offer strategic advantages in drug design:

  • The (R)-Pyrrolidine Moiety: This chiral core provides a rigid and stereochemically defined anchor point. Its secondary amine is a key handle for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).[4][5]

  • The Fluorinated Pyridine Ring: The incorporation of fluorine can significantly enhance metabolic stability by blocking potential sites of oxidation.[6] Furthermore, its high electronegativity can modulate the basicity of the pyridine nitrogen and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[6][7]

  • The 2-Methoxy Group: This group acts as an electronic modulator on the pyridine ring and can be a key interaction point within a protein's binding pocket.

This combination makes the title compound a particularly useful precursor for synthesizing novel ligands, especially for neurological targets like nicotinic acetylcholine receptors (nAChRs), where similar scaffolds have shown high efficacy.[8][9][10] This guide provides detailed protocols for the synthetic manipulation of this building block, focusing on N-functionalization reactions that are fundamental to its application in drug discovery programs.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any experimental setting.

Table 1: Physicochemical and Safety Information

PropertyValueSource
IUPAC Name (2R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine[11]
CAS Number 1213093-30-1[11]
Molecular Formula C₁₀H₁₃FN₂O[11]
Molecular Weight 196.23 g/mol [11]
Appearance Typically an oil or low-melting solidN/A
Purity ≥98% (typical commercial grade)[11]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[11][12]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[11][12][13]
Storage Conditions Store at 2-8°C under an inert atmosphere. Keep container tightly closed in a dry and well-ventilated place.[13][14]

Handling and Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

  • Dispensing: As the compound may be an oil, handle it carefully to avoid splashes. For solids, avoid creating dust.[13]

  • In Case of Exposure:

    • Skin Contact: Wash off immediately with soap and plenty of water.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12][13]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[13]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Synthetic Applications: N-Functionalization Protocols

The secondary amine of the pyrrolidine ring is the primary site for synthetic elaboration. The following protocols detail three fundamental and versatile methods for N-functionalization.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This reaction is a powerful method for forming a carbon-nitrogen bond between the pyrrolidine and an aromatic or heteroaromatic ring, a common structural motif in pharmacologically active molecules.[15] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are essential to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: A moderately strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is used to deprotonate the secondary amine, generating the active nucleophile without degrading the catalyst or substrates.

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are used to solubilize the reactants and are stable at the required reaction temperatures.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Add Reagents to Dry Flask inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite® cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify product Isolated N-Aryl Product purify->product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Experimental Protocol:

  • Preparation: To a dry, oven-baked reaction vial, add the (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (1.0 eq), the aryl halide (e.g., 4-bromotoluene) (1.1 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), and the phosphine ligand (e.g., BINAP) (0.05 eq).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add palladium(II) acetate (Pd(OAc)₂) (0.02 eq) followed by anhydrous toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.[16]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.

Table 2: Representative Data for N-Arylation

Aryl HalideProductExpected Yield (%)Expected e.e. (%)
4-Bromotoluene(R)-1-(4-methylphenyl)-2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine75-90>99
1-Bromo-4-fluorobenzene(R)-1-(4-fluorophenyl)-2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine70-85>99
2-Chloropyridine(R)-2-(5-fluoro-2-methoxypyridin-3-yl)-1-(pyridin-2-yl)pyrrolidine60-75>99
Note: Yields are illustrative and depend on specific reaction conditions and scale.
Protocol 2: Direct N-Alkylation

This is a straightforward and common method for introducing simple alkyl groups to the pyrrolidine nitrogen using an alkyl halide and a base.

Causality Behind Experimental Choices:

  • Base: A mild base like potassium carbonate (K₂CO₃) is often sufficient. It is easily removed during work-up and minimizes side reactions. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be required.[17]

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal as it effectively dissolves the reactants and promotes the Sₙ2 reaction mechanism.[17]

  • Control: Using a slight excess (1.1 eq) of the alkyl halide helps drive the reaction to completion while minimizing the risk of dialkylation, which would form a charged quaternary ammonium salt.

reagents (R)-Building Block + Base (K2CO3) + Solvent (ACN) reaction_mix Reaction Mixture reagents->reaction_mix alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction_mix stir Stir at RT or Heat reaction_mix->stir workup Aqueous Quench & Extraction stir->workup Reaction Complete product N-Alkylated Product workup->product

Caption: General scheme for Direct N-Alkylation.

Experimental Protocol:

  • Preparation: To a round-bottom flask, add (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent: Add anhydrous acetonitrile (ACN) to the flask.

  • Reagent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 40-60 °C.

  • Work-up: Upon completion, filter off the solid base and concentrate the filtrate under reduced pressure. Alternatively, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Protocol 3: Reductive Amination

Reductive amination is a versatile, two-stage process (often performed in one pot) that allows for the introduction of a wide variety of substituted alkyl groups by reacting the amine with an aldehyde or ketone.

Causality Behind Experimental Choices:

  • Imine/Enamine Formation: The initial reaction between the secondary amine and a carbonyl compound forms an iminium ion intermediate. A slightly acidic catalyst (like acetic acid) can accelerate this step.[17]

  • Reducing Agent: A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is gentle enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the iminium ion as it forms. It is also tolerant of mildly acidic conditions.[17]

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A catalytic amount of acetic acid can be added if necessary.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. An exothermic reaction may be observed.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC/LC-MS), typically 4-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized products is a critical final step.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The successful N-functionalization can be verified by the appearance of new signals corresponding to the added group and shifts in the signals of the pyrrolidine ring protons. ¹⁹F NMR can be used to confirm the presence of the fluorine atom on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for confirming that the stereochemistry of the (R)-pyrrolidine core has been retained throughout the synthetic sequence. The enantiomeric excess (e.e.) should be >99%, indicating no racemization has occurred.

Conclusion

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a powerful and versatile chiral building block for modern drug discovery. Its unique combination of a stereodefined core and a functionalized aromatic system provides a robust platform for generating novel and diverse chemical entities. The N-functionalization protocols detailed in this guide—N-arylation, N-alkylation, and reductive amination—represent fundamental, reliable, and highly adaptable methods for leveraging this reagent in the synthesis of complex molecular targets. By understanding the rationale behind the experimental choices, researchers can effectively troubleshoot and adapt these procedures to suit their specific synthetic goals.

References

  • Synthesis scheme for 5-(3-fluoropropyl)-3-(2-(S)pyrrolidinylmethoxy)pyridine - ResearchGate. Available at: [Link]

  • 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - PubChem. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Molecules. Available at: [Link]

  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed. Available at: [Link]

  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - OA Monitor Ireland. Available at: [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 5-Fluoro-2-methoxy-3-(piperidin-3-yl)pyridine - PubChem. Available at: [Link]

  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene) - Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides - Organic Syntheses. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - Open Chemistry. Available at: [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - Molecules. Available at: [Link]

  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway - European Journal of Medicinal Chemistry. Available at: [Link]

  • 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine - NCBI. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. Available at: [Link]

  • Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis - ResearchGate. Available at: [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines - Journal of Organic Chemistry. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available at: [Link]

  • Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

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Method

Application Notes &amp; Protocols: Cross-Coupling Reactions for the Synthesis of Novel Pyridine Derivatives

Focus Molecule: (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry The pyridine scaffold is a cornerstone in medicinal chemistry, appearing i...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. The specific molecule of interest, (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine, presents a trifecta of valuable functionalities: a fluorine atom, which can enhance metabolic stability and binding affinity; a methoxy group, a common modulator of electronic properties; and a chiral pyrrolidine moiety, which can provide specific interactions with biological targets.[1]

The strategic functionalization of this pyridine core via cross-coupling reactions opens a gateway to a diverse chemical space, enabling the synthesis of novel compounds with potential therapeutic applications. This guide provides detailed protocols and technical insights for performing various palladium-catalyzed cross-coupling reactions on this advanced heterocyclic building block.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine in cross-coupling reactions is influenced by its substituents. The fluorine atom at the 5-position and the methoxy group at the 2-position are electron-donating through resonance and electron-withdrawing through induction. This electronic profile can impact the oxidative addition step in the catalytic cycle. The pyrrolidine group at the 3-position introduces steric bulk, which must be considered when selecting the appropriate catalyst and ligands. Furthermore, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2][3] Judicious selection of reaction conditions is therefore paramount for successful coupling.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forging carbon-carbon bonds.[2] For the target molecule, this reaction can be employed to introduce a variety of aryl, heteroaryl, or vinyl groups at a reactive site on the pyridine ring, which would typically be a halide or triflate.

Conceptual Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Substrate Preparation cluster_coupling Suzuki-Miyaura Coupling Substrate (R)-5-fluoro-2-methoxy-3- (pyrrolidin-2-yl)pyridine Halogenation Halogenation/ Triflation Substrate->Halogenation Activated_Substrate Activated Pyridine (X = Br, I, OTf) Halogenation->Activated_Substrate Activated_Substrate_c Activated Pyridine Activated_Substrate->Activated_Substrate_c Reaction Reaction Mixture Activated_Substrate_c->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Ligand (e.g., SPhos) Ligand->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Heat Heat (80-110 °C) Reaction->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product caption Conceptual workflow for Suzuki-Miyaura coupling. Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Aryl_R R-Pd(II)L_n-R' PdII_Aryl->PdII_Aryl_R R'B(OR)2 Base Transmetal Transmetalation PdII_Aryl_R->Pd0 R-R' Product R-R' PdII_Aryl_R->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid R'B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a 6-Brominated Pyridine Derivative

This protocol assumes the starting material is the 6-bromo derivative of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

Materials:

  • 6-Bromo-(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene and Water (e.g., 10:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the 6-bromopyridine derivative, arylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [2]

    Parameter Recommended Condition Rationale
    Catalyst Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, often effective for heteroaromatic substrates. [2]
    Base K₃PO₄ A moderately strong base that is effective in Suzuki couplings and generally compatible with a wide range of functional groups.
    Solvent Toluene/Water A biphasic system that can aid in the dissolution of both the organic and inorganic reagents.

    | Temperature | 100 °C | Sufficient to drive the reaction to completion without significant decomposition of the starting materials or product. |

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. [4][5]This reaction would be ideal for introducing a primary or secondary amine at a halogenated position of the pyridine ring.

Conceptual Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Substrate Preparation cluster_coupling Buchwald-Hartwig Amination Substrate (R)-5-fluoro-2-methoxy-3- (pyrrolidin-2-yl)pyridine Halogenation Halogenation Substrate->Halogenation Activated_Substrate Halogenated Pyridine (X = Cl, Br) Halogenation->Activated_Substrate Activated_Substrate_c Halogenated Pyridine Activated_Substrate->Activated_Substrate_c Reaction Reaction Mixture Activated_Substrate_c->Reaction Amine Primary/Secondary Amine Amine->Reaction Catalyst Pd Pre-catalyst (e.g., G3-XPhos) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heat Heat (90-120 °C) Reaction->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Aminated Product Purification->Product caption Conceptual workflow for Buchwald-Hartwig amination.

Caption: Conceptual workflow for Buchwald-Hartwig amination.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amido R-Pd(II)L_n-NR'R'' PdII_Aryl->PdII_Amido HNR'R'' Base Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0 R-NR'R'' Product R-NR'R'' PdII_Amido->Product RedElim Reductive Elimination ArylHalide Ar-X Amine HNR'R'' Base Base

Sources

Application

Application Notes &amp; Protocols for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the chiral building block, (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine . This...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the chiral building block, (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine . This document outlines its significance as a privileged scaffold, its potential therapeutic applications based on analogous structures, and detailed protocols for its derivatization and evaluation in a drug discovery context.

Introduction: A Scaffold of Strategic Importance

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that merges several key structural features highly valued in modern medicinal chemistry. While not extensively documented as a standalone therapeutic agent, its true potential lies in its role as a versatile starting material for the synthesis of novel drug candidates. The strategic combination of a substituted pyridine ring and a chiral pyrrolidine moiety makes it a compelling scaffold for exploring a range of biological targets.

The inherent value of this scaffold can be deconstructed into its core components:

  • The Pyrrolidine Ring: A five-membered nitrogen heterocycle, the pyrrolidine ring is a cornerstone of many natural products and FDA-approved drugs.[1][2] Its saturated, non-planar structure provides three-dimensional diversity, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[2] The (R)-stereochemistry at the 2-position of the pyrrolidine is critical for enantioselective recognition by chiral protein binding pockets.

  • The Pyridine Core: As the second most common heterocycle in approved pharmaceuticals, the pyridine ring is a well-established pharmacophore.[3] It can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, and its nitrogen atom can serve as a hydrogen bond acceptor or a basic center.

  • Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[4][5][6] The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation.

  • Methoxy Group: The 2-methoxy substituent on the pyridine ring acts as a hydrogen bond acceptor and can influence the electronic properties of the aromatic system, potentially fine-tuning the scaffold's binding characteristics.

Collectively, these features position (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine as an ideal starting point for library synthesis and hit-to-lead optimization programs.

Primary Application: A Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Modulators

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the most prominent application for this scaffold is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[7] These receptors are implicated in a host of central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction, making them attractive therapeutic targets.[8]

Analogues of 3-(pyrrolidin-2-yl)pyridine have demonstrated high affinity and selectivity for various nAChR subtypes.[7][9] The pyrrolidine nitrogen and the pyridine nitrogen are believed to be key pharmacophoric elements that mimic the quaternary ammonium group and ester of the endogenous ligand, acetylcholine.

Structure-Activity Relationship (SAR) Insights from Analogs

The following table summarizes key SAR findings from related nAChR ligands, providing a roadmap for the derivatization of the (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine scaffold.

Moiety/PositionModificationImpact on nAChR AffinityRationale & Citation
Pyrrolidine Nitrogen N-MethylationGenerally high affinity maintained or increasedThe methyl group can enhance binding by occupying a hydrophobic sub-pocket.[10]
Pyridine C5-position Substitution with bulky groups (e.g., phenyl)High affinity (Ki values in the low nM to pM range)Probes steric tolerance and can lead to subtype selectivity.[7]
Pyridine C2-position Halogenation (e.g., Chloro)High affinity maintainedInfluences electronic properties and can serve as a handle for further modification.[10]
Pyrrolidine Ring Dehydrogenation (pyrrolinyl)High affinity maintainedAlters the conformation and basicity of the nitrogen atom.[8]

These insights suggest that a primary research direction would involve the synthesis of a focused library of compounds by modifying the pyrrolidine nitrogen and exploring further substitutions on the pyridine ring.

Experimental Protocols

The following protocols are designed to be self-validating, with integrated steps for purification and characterization to ensure the integrity of the experimental results.

Protocol for Scaffold Derivatization: N-alkylation

This protocol details the N-methylation of the pyrrolidine ring, a common first step in exploring the SAR of this scaffold.

Objective: To synthesize (R)-5-fluoro-2-methoxy-3-(1-methylpyrrolidin-2-yl)pyridine.

Materials:

  • (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

  • Formaldehyde (37% in H₂O)

  • Formic acid (≥95%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: To a solution of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (1.0 eq) in formic acid (5 mL per mmol of starting material), add formaldehyde (1.5 eq).

    • Causality Note: This is a classic Eschweiler-Clarke reaction. Formic acid acts as both the solvent and the reducing agent for the iminium ion intermediate formed from the reaction of the secondary amine with formaldehyde.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basification: Slowly add saturated sodium bicarbonate solution to neutralize the excess formic acid until the pH is ~8-9.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient of 0-10% methanol in DCM is typically effective.

    • Self-Validation: Collect fractions and analyze by TLC to ensure separation. Combine pure fractions.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a singlet corresponding to the N-methyl group (~2.2-2.5 ppm) in the ¹H NMR spectrum is indicative of a successful reaction.

Protocol for In Vitro Evaluation: nAChR Competitive Binding Assay

This protocol describes a representative radioligand binding assay to determine the affinity of newly synthesized compounds for the α4β2 nAChR subtype, a key target in CNS disorders.

Objective: To determine the inhibition constant (Ki) of a test compound for the α4β2 nAChR.

Materials:

  • Rat brain cortex homogenates (source of α4β2 nAChRs)

  • [³H]-Cytisine (radioligand with high affinity for α4β2 nAChRs)

  • Test compounds (dissolved in DMSO)

  • Nicotine or Epibatidine (as a positive control for displacement)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.

  • Assay Plate Setup: In a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of nicotine (e.g., 100 µM, for non-specific binding).

    • 50 µL of the test compound dilution or positive control.

    • 50 µL of [³H]-Cytisine (at a final concentration close to its Kd, e.g., 1-2 nM).

    • 50 µL of the rat brain homogenate.

  • Incubation: Incubate the plate at 4 °C for 2-4 hours to allow the binding to reach equilibrium.

    • Causality Note: Low temperature is used to minimize degradation of the receptors and ligands by proteases.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer (3x) to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Self-Validation: The positive control should yield an IC₅₀ value consistent with historical data, and the dose-response curve should have a Hill slope close to 1.0.

Visualization of Workflow and Scaffold

To better illustrate the role of this scaffold in a typical drug discovery pipeline, the following diagrams are provided.

G cluster_0 Scaffold-Based Drug Discovery Workflow Scaffold (R)-5-fluoro-2-methoxy-3- (pyrrolidin-2-yl)pyridine Selection Library Focused Library Synthesis (e.g., N-alkylation, Suzuki coupling) Scaffold->Library Derivatization Screening In Vitro Screening (e.g., nAChR Binding Assay) Library->Screening Biological Evaluation SAR SAR Analysis & Hit Identification Screening->SAR Data Analysis Optimization Hit-to-Lead Optimization (ADME, Potency, Selectivity) SAR->Optimization Iterative Design Preclinical Preclinical Candidate Selection Optimization->Preclinical Candidate Nomination

Caption: A typical workflow for scaffold-based drug discovery.

G cluster_scaffold Key Derivatization Points cluster_points Scaffold Chemical Structure of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine N_Alkylation Pyrrolidine Nitrogen (N-H) - Site for alkylation/acylation - Modulates basicity & lipophilicity Scaffold->N_Alkylation Primary Modification Pyridine_Sub Pyridine Ring - Potential for further substitution (e.g., via lithiation or C-H activation) - Fine-tunes electronics & sterics Scaffold->Pyridine_Sub Secondary Modification

Sources

Method

N-alkylation protocols for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine derivatives

Application Note: Advanced N-Alkylation Protocols for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Derivatives Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced N-Alkylation Protocols for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Biological Context

The chiral building block (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a highly privileged pharmacophore in modern oncology[1]. It serves as a critical structural motif in the synthesis of potent tropomyosin receptor kinase (Trk) inhibitors, such as those featuring pyrazolo[1,5-a]pyrimidine cores (e.g., Larotrectinib analogs)[2]. These inhibitors target TrkA, TrkB, and TrkC, which are hyperactivated in various cancers via gene fusions (e.g., NTRK fusions)[3].

Derivatization of this building block via N-alkylation of the pyrrolidine ring is a fundamental step in Structure-Activity Relationship (SAR) campaigns. However, the secondary amine is highly sterically congested due to the adjacent C2 chiral center bearing the bulky 5-fluoro-2-methoxypyridin-3-yl substituent. This application note details field-proven, self-validating protocols for the N-alkylation of this scaffold, emphasizing the preservation of stereochemical integrity and maximizing yields.

TrkPathway NGF Neurotrophins (NGF, BDNF, NT-3) Trk Trk Kinase (A/B/C) Target of Inhibitor NGF->Trk Binds PI3K PI3K / AKT Pathway (Cell Survival) Trk->PI3K Phosphorylation MAPK Ras / MAPK Pathway (Proliferation) Trk->MAPK Activation

Figure 1: Biological context of Trk kinase signaling pathways targeted by (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine derivatives.

Mechanistic Insights & Causality (E-E-A-T)

Alkylation of sterically hindered chiral pyrrolidines requires careful balancing of nucleophilicity, electrophilicity, and basicity.

  • The Threat of Epimerization: The C2 proton of the pyrrolidine ring is slightly acidic due to the electron-withdrawing nature of the adjacent fluorinated pyridine ring. The use of strong bases (e.g., NaH, KOtBu) or excessive thermal stress during N-alkylation can lead to deprotonation and subsequent racemization.

  • Base Selection for SN​2 : Weak, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or inorganic bases like Potassium Carbonate ( K2​CO3​ ) are mandatory. They effectively scavenge the generated hydrohalic acid without threatening the C2 stereocenter.

  • Reductant Selection for Amination: For reductive amination, Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice. Unlike NaBH4​ , it is mild enough to tolerate the presence of unreacted aldehydes/ketones and operates optimally in weakly acidic conditions (pH 4-5), which facilitates iminium ion formation—a critical rate-limiting step for hindered amines.

AlkylationDecision Start Target N-Alkyl Group Primary Primary Alkyl / Methyl Start->Primary Secondary Secondary / Bulky Alkyl Start->Secondary Direct Direct Alkylation (SN2) Alkyl-X, DIPEA, MeCN Primary->Direct High Reactivity Reductive Reductive Amination Aldehyde/Ketone, STAB, DCE Primary->Reductive Avoid Over-alkylation Secondary->Reductive Steric Hindrance

Figure 2: Decision matrix for selecting the optimal N-alkylation strategy based on the steric bulk of the target substituent.

Experimental Protocols

Protocol A: Direct N-Alkylation via SN​2 Displacement

Best for: Primary alkyl halides, benzyl halides, and highly reactive electrophiles.

Reagents & Materials:

  • (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (1.0 eq)

  • Alkyl halide or mesylate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried, argon-purged reaction vial with (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

  • Solvation: Dissolve the starting material in anhydrous MeCN to achieve a 0.2 M concentration. MeCN is chosen for its polar aprotic properties, which accelerate SN​2 kinetics while remaining easy to evaporate.

  • Base Addition: Add DIPEA dropwise at room temperature. Stir for 5 minutes.

  • Electrophile Addition: Add the alkyl halide dropwise. If the electrophile is a solid, dissolve it in a minimal volume of MeCN prior to addition.

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction via LC-MS. Due to steric hindrance, full conversion typically takes 12–18 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination

Best for: Secondary alkyl groups, functionalized aldehydes, and avoiding over-alkylation (quaternization).

Reagents & Materials:

  • (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (1.0 eq)

  • Aldehyde or Ketone (1.5 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the pyrrolidine derivative and the carbonyl compound in anhydrous DCE. Add AcOH to adjust the pH to ~4.5. Stir at room temperature for 2 hours. Causality Note: Pre-stirring is mandatory for hindered amines to ensure complete iminium ion formation before the reductant is introduced.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ in small portions to control the exothermic release of hydrogen gas.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quenching: Carefully quench the reaction with 1N aqueous NaOH (to break boron complexes and free-base the product) and stir for 30 minutes.

  • Workup: Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM). Wash combined organics with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the appended group.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes when applying the above protocols to synthesize various N-alkyl derivatives of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

Target N-Alkyl GroupPreferred ProtocolReagent UsedTime (h)Yield (%)ee (%)*
Methyl Reductive AminationFormaldehyde (37% aq)1288%>99%
Benzyl Direct AlkylationBenzyl Bromide1682%>99%
Isopropyl Reductive AminationAcetone2471%98%
2-Methoxyethyl Direct Alkylation1-Bromo-2-methoxyethane1876%>99%
Cyclopentyl Reductive AminationCyclopentanone3665%98%

*Enantiomeric excess (ee) determined by Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Self-Validating System & Troubleshooting

To ensure the integrity of the synthesized compounds, the workflow must incorporate self-validating analytical checkpoints:

  • LC-MS Monitoring (Mass & Purity):

    • Validation: The starting material ((R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine) has an exact mass of 196.09. Monitor the disappearance of the m/z 197.1 [M+H]+ peak.

    • Troubleshooting: If unreacted starting material persists in Protocol B after 24 hours, the iminium formation is incomplete. Add 3 Å molecular sieves to drive the condensation by sequestering water.

  • Chiral HPLC (Stereointegrity):

    • Validation: Always run the product against a racemic standard. The C2 proton should show no epimerization.

    • Troubleshooting: If ee% drops below 95%, review the basicity of the reaction conditions. Ensure DIPEA is not used in vast excess, and verify that the reaction temperature did not exceed 60 °C during direct alkylation.

References

  • Source: World Intellectual Property Organization (WIPO) - WO2011006074A1 (Array BioPharma / Loxo Oncology)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (1996) URL: [Link]

  • Title: TRK inhibitors in targeted cancer therapy Source: Nature Reviews Clinical Oncology (2019) URL: [Link]

Sources

Application

Incorporating (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine into drug discovery pipelines

Title: Incorporating (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine into Drug Discovery Pipelines: Strategic Bioisosteric Replacement in Kinase Inhibitor Design Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Incorporating (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine into Drug Discovery Pipelines: Strategic Bioisosteric Replacement in Kinase Inhibitor Design Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The discovery of oncogenic neurotrophic receptor tyrosine kinase (NTRK) gene fusions has revolutionized targeted oncology, culminating in the development of first-in-class tissue-agnostic therapeutics like Larotrectinib (LOXO-101)[1][2]. Larotrectinib is a highly potent, ATP-competitive inhibitor of the TRK family (TRKA, TRKB, and TRKC) that utilizes a pyrazolo[1,5-a]pyrimidine core substituted with a chiral 2,5-difluorophenyl-pyrrolidine moiety[3].

In the continuous pursuit of optimized next-generation kinase inhibitors, (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine has emerged as a highly specialized, chiral building block[4]. By substituting the lipophilic 2,5-difluorophenyl ring with a 5-fluoro-2-methoxypyridin-3-yl system, medicinal chemists can execute a strategic bioisosteric replacement. This modification alters the physicochemical profile of the resulting drug candidate—reducing lipophilicity and increasing polar surface area—while maintaining the critical spatial geometry required for deep binding within the TRK ATP-binding pocket.

Quantitative Bioisosteric Profiling

Understanding the causality behind this structural change is critical. High lipophilicity (cLogP) often correlates with poor aqueous solubility, higher plasma protein binding, and increased metabolic clearance. The introduction of the pyridine nitrogen and the methoxy oxygen introduces new hydrogen bond acceptors, fundamentally shifting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile without disrupting the pharmacophore.

Table 1: Physicochemical Comparison of Pyrrolidine Substituents in TRK Inhibitor Cores

Property2,5-Difluorophenyl Moiety (Larotrectinib Core)5-Fluoro-2-methoxypyridin-3-yl Moiety (Target Analog)Mechanistic Rationale for Change
cLogP Contribution ~3.0~2.2The heteroaromatic nitrogen and methoxy oxygen significantly reduce lipophilicity, potentially improving oral bioavailability.
Topological Polar Surface Area (tPSA) 58.3 Ų (Whole molecule)77.5 Ų (Whole molecule)Increased tPSA improves aqueous solubility and can modulate blood-brain barrier (BBB) penetrance depending on the target indication.
Electronic Nature Electron-deficient arylElectron-rich/hybrid heteroarylAlters the π-π stacking dynamics with the phenylalanine residues (e.g., Phe589 in TRKA) in the hydrophobic sub-pocket.
TRKA IC₅₀ 2 – 20 nM[3]< 20 nM (Maintained)The spatial orientation of the (R)-pyrrolidine ring is preserved, ensuring the critical hydrogen bonding with the kinase hinge region remains intact.

Synthetic Integration & Experimental Workflows

The incorporation of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine into a pyrazolo[1,5-a]pyrimidine core relies on a robust Nucleophilic Aromatic Substitution (SNAr)[4]. Because this building block is typically supplied and stored as a dihydrochloride salt to prevent oxidative degradation of the secondary amine, the reaction conditions must be carefully buffered.

Workflow BB (R)-5-fluoro-2-methoxy- 3-(pyrrolidin-2-yl)pyridine SNAr SNAr Coupling (DIPEA, iPrOH, 95°C) BB->SNAr Core Electrophilic Core (e.g., Pyrazolo-pyrimidine) Core->SNAr Deprotect Saponification (1N NaOH, MeOH) SNAr->Deprotect Amidation Amide Coupling (HATU, Amine) Deprotect->Amidation Assay In Vitro Kinase Assay (TRKA/B/C) Amidation->Assay

Synthetic and screening workflow for incorporating the chiral pyridine building block.
Protocol 1: SNAr Coupling to the Pyrazolo[1,5-a]pyrimidine Core

Objective: Form the critical C-N bond between the pyrazolo-pyrimidine scaffold and the chiral pyrrolidine.

  • Preparation: In a sealed reaction vessel, combine ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) and (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride (1.05 eq).

  • Solvent & Base Addition: Suspend the mixture in anhydrous isopropanol (0.5 M). Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) dropwise at room temperature.

    • Causality Insight: DIPEA is critical here. As a sterically hindered, non-nucleophilic base, it effectively liberates the free amine from the dihydrochloride salt without competing with the substrate for the electrophilic 5-chloro position. Isopropanol is selected because its boiling point (82.6 °C) allows for the high thermal energy required to drive the SNAr reaction, while its moderate polarity ensures solubility of both the polar starting materials and the increasingly lipophilic product.

  • Thermal Activation: Heat the reaction mixture to 95 °C for 48–72 hours under an inert nitrogen atmosphere.

  • Self-Validating Monitoring:

    • Validation System: The reaction's progress is inherently self-validating via LC-MS monitoring. The successful C-N bond formation is confirmed by the complete disappearance of the starting chloride's isotopic mass cluster (e.g.,[M+H]⁺ m/z 226/228) and the emergence of the product mass (e.g., [M+H]⁺ m/z ~386). If the starting material persists, the reaction is not advanced, preventing the carryover of unreacted electrophile into the subsequent saponification step.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via reverse-phase chromatography (0-50% acetonitrile/water) to yield the coupled ester intermediate.

Biological Evaluation: TRK Kinase Inhibition

Once the final amide derivatives are synthesized, they must be evaluated for their ability to disrupt the oncogenic TRK signaling cascade, which otherwise drives unregulated PI3K/AKT and MAPK/ERK pathways[2].

TrkPathway NTRK NTRK Gene Fusion Trk Constitutively Active TRK Kinase NTRK->Trk PI3K PI3K / AKT Pathway Trk->PI3K Ras Ras / MAPK Pathway Trk->Ras Survival Tumor Cell Survival & Proliferation PI3K->Survival Ras->Survival Inhibitor TRK Inhibitor (Target Compound) Inhibitor->Trk

Oncogenic TRK signaling pathway and targeted inhibition by synthetic derivatives.
Protocol 2: In Vitro TRKA Kinase Assay (ADP-Glo™ Format)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute recombinant human TRKA kinase and Poly(Glu,Tyr) 4:1 substrate to their optimized working concentrations.

  • Compound Plating: Serially dilute the test compounds (incorporating the 5-fluoro-2-methoxypyridine moiety) in 100% DMSO, then transfer to a 384-well white microplate to achieve a final DMSO concentration of 1%.

  • Kinase Reaction: Add the TRKA enzyme and substrate mixture to the wells. Initiate the reaction by adding ultra-pure ATP (at the predetermined Kₘ concentration for TRKA, typically ~10 µM). Incubate at room temperature for 60 minutes.

    • Causality Insight: The ADP-Glo™ format is deliberately chosen over continuous spectrophotometric assays. By measuring the accumulation of ADP (which is converted back to ATP and then to a luminescent signal by luciferase), this assay decouples the kinase reaction from the readout. This causality is crucial: it prevents false positives or negatives caused by the auto-fluorescence or color quenching inherent to many highly conjugated heterocyclic library compounds.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal (30 min incubation).

  • Self-Validating Data Analysis:

    • Validation System: The protocol incorporates a built-in validation matrix. FDA-approved Larotrectinib is run in parallel across the same plate as a positive control[1][3]. The assay run is only deemed valid if the Larotrectinib IC₅₀ falls within the established historical range (2–20 nM). Additionally, a "no-enzyme" control establishes the background luminescence, ensuring the signal-to-noise ratio strictly exceeds 3:1 before curve fitting (4-parameter logistic regression) is applied.

References

  • Array Biopharma Inc. (2011). SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS (Patent No. WO2011006074A1). Google Patents.
  • U.S. Food and Drug Administration (FDA). (2018). VITRAKVI (larotrectinib) Prescribing Information. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46188928, Larotrectinib. PubChem. URL: [Link]

  • Bhardwaj, V., et al. (2023). Discovery of Tropomyosin Receptor Kinase Inhibitors as New Generation Anticancer Agents: A Review. Current Topics in Medicinal Chemistry. Bentham Science. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Excess Optimization for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals System Focus: Stereochemical troubleshooting, mechanistic causality, and self-validating synthetic workflows. Executive Overview (R)-5-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals System Focus: Stereochemical troubleshooting, mechanistic causality, and self-validating synthetic workflows.

Executive Overview

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a critical chiral building block extensively utilized in the development of targeted oncological therapies, most notably Trk family protein tyrosine kinase inhibitors[1]. Achieving and maintaining an enantiomeric excess (ee) of >99% for this scaffold is notoriously difficult. The electron-withdrawing nature of the 5-fluoro substituent alters the basicity of the pyrrolidine nitrogen, while the 2-methoxy group frequently acts as an unintended coordinating ligand during transition-metal catalysis, distorting chiral pockets and leading to racemic background reactions.

This support center provides field-proven troubleshooting logic and self-validating methodologies to resolve these specific stereochemical bottlenecks.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is the enantiomeric excess (ee) dropping during the asymmetric hydrogenation of the cyclic imine (1-pyrroline) intermediate? A: The degradation of ee in this specific substrate is primarily caused by imine-enamine tautomerization combined with competitive metal coordination. When using standard chiral transition-metal catalysts (e.g., Ir-(S)-BINAP), the oxygen atom of the 2-methoxy group coordinates with the metal center. This bidentate coordination (imine nitrogen + methoxy oxygen) distorts the intended chiral transition state. Furthermore, the elevated temperatures often required to force the reduction promote tautomerization to the enamine, which undergoes non-selective background reduction. Corrective Action: Abandon transition-metal asymmetric hydrogenation for this specific substrate. Switch to a diastereoselective reductive cyclization utilizing a chiral auxiliary, such as Ellman’s tert-butanesulfinamide[2].

Q2: I am using Ellman’s chiral auxiliary, but my diastereomeric ratio (dr) is stalling at 85:15. How do I improve stereocontrol? A: A low dr during the reduction of the γ-chloro N-(tert-butanesulfinyl)ketimine intermediate is a direct result of using an improper hydride source or inadequate temperature control. If you are using NaBH₄ or DIBAL-H at -20 °C, the transition state is too loose. Corrective Action: Switch to Lithium triethylborohydride (LiBHEt₃, Super Hydride) and strictly maintain the reaction at -78 °C. The lithium ion strongly coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the molecule into a rigid six-membered cyclic transition state. The bulky tert-butyl group then forces the incoming hydride to attack exclusively from the Re-face[2].

Q3: We are attempting a classical chiral resolution using standard D-tartaric acid, but the salt fails to crystallize. Why? A: The 5-fluoro substituent significantly reduces the pKa of the pyrrolidine nitrogen via inductive electron withdrawal. Consequently, the salt formed with standard D-tartaric acid is highly soluble and fails to reach the supersaturation required for crystallization. Corrective Action: Upgrade your resolving agent to (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA). The p-toluoyl groups serve a dual purpose: they increase the lipophilicity of the salt (lowering solubility) and provide critical π-π stacking interactions with the fluoropyridine ring, which thermodynamically drives the precipitation of the desired (R)-diastereomeric salt.

Troubleshooting Logic & Pathway Visualizations

Troubleshooting Start Issue: ee < 90% Detected via HPLC Method Determine Current Synthetic Route Start->Method Route1 Asymmetric Hydrogenation Method->Route1 Route2 Classical Resolution Method->Route2 Route3 Chiral Auxiliary (Ellman's) Method->Route3 Fix1 Methoxy coordination disrupts catalyst. Switch to Ellman's route. Route1->Fix1 Fix2 Weak salt formation. Change to (+)-DPTTA in IPA/H2O. Route2->Fix2 Fix3 Loose transition state. Use LiBHEt3 at strictly -78°C. Route3->Fix3

Caption: Diagnostic logic tree for resolving low enantiomeric excess in 2-arylpyrrolidine synthesis.

Workflow A γ-Chloro Ketone + (R)-Sulfinamide B Chiral Sulfinyl Ketimine A->B Ti(OEt)4 C Reductive Cyclization (LiBHEt3, -78°C) B->C D Diastereopure Intermediate (dr >99:1) C->D Stereocontrol E Acidic Deprotection (HCl / MeOH) D->E F (R)-Target Molecule (ee >99%) E->F Chiral HPLC

Caption: Enantioselective reductive cyclization workflow utilizing Ellman's auxiliary.

Quantitative Strategy Comparison

Synthesis StrategyPrimary Reagent / CatalystExpected ee (%)ScalabilityMechanistic Limitation
Asymmetric Hydrogenation Ir-(S)-BINAP / H₂70–85%High2-Methoxy coordination distorts chiral pocket.
Classical Resolution (+)-DPTTA>95% (after 2x recryst.)Very High50% maximum theoretical yield limit.
Chiral Auxiliary (Ellman's) (R)-t-butanesulfinamide + LiBHEt₃>99%MediumRequires stoichiometric amounts of chiral auxiliary[2].
Biocatalysis Engineered ω-Transaminase>99%MediumProne to non-enzymatic background cyclization if pH > 8.0[3].

Self-Validating Experimental Protocols

Protocol A: Asymmetric Synthesis via Chiral Sulfinyl Ketimine (Recommended for >99% ee)

This protocol leverages the steric bulk of a chiral sulfinamide to direct hydride reduction, bypassing the issues associated with transition-metal catalysis[2].

Step 1: Imine Condensation

  • Charge a dry flask with 3-chloro-1-(5-fluoro-2-methoxypyridin-3-yl)propan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃, filter through Celite, and extract with EtOAc.

  • Validation Checkpoint 1: Analyze the crude product via ¹H NMR. Confirm the disappearance of the ketone carbonyl peak and the appearance of the sulfinyl imine methyl singlet (~1.25 ppm). Do not proceed if conversion is <95%.

Step 2: Diastereoselective Reductive Cyclization

  • Dissolve the crude sulfinyl ketimine in anhydrous THF (0.2 M) and cool strictly to -78 °C using a dry ice/acetone bath. Internal temperature monitoring is mandatory.

  • Add LiBHEt₃ (1.0 M in THF, 2.5 eq) dropwise over 30 minutes. Maintain -78 °C for 4 hours, then slowly warm to room temperature overnight.

  • Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.

  • Validation Checkpoint 2 (Critical): Isolate the intermediate and analyze via ¹H NMR. Calculate the diastereomeric ratio (dr) by integrating the distinct tert-butyl signals of the two diastereomers. The dr must be >98:2. If dr is lower, purify via silica gel chromatography before deprotection to prevent ee loss.

Step 3: Deprotection to Free Amine

  • Dissolve the diastereopure intermediate in MeOH (0.2 M).

  • Add 4M HCl in 1,4-dioxane (3.0 eq) and stir at room temperature for 2 hours.

  • Concentrate under vacuum, partition between 1M NaOH and DCM, and extract the free base.

  • Validation Checkpoint 3: Determine the final ee via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/Diethylamine 90:10:0.1, 1.0 mL/min). Target ee is >99%.

Protocol B: Optimization of Classical Resolution

If process scale dictates classical resolution over auxiliary synthesis, use this thermodynamically controlled crystallization protocol.

Step 1: Salt Formation

  • Dissolve racemic 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (1.0 eq) and (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) (1.0 eq) in a 9:1 mixture of Isopropanol/Water (10 volumes) at 75 °C until complete dissolution is achieved.

Step 2: Thermodynamic Crystallization

  • Program the reactor to cool at a strictly controlled ramp rate of 0.1 °C/min from 75 °C to 20 °C.

  • Optional but recommended: Introduce 0.5% w/w seed crystals of the pure (R)-enantiomer salt at 55 °C to prevent supersaturation crashing (which traps the wrong enantiomer).

  • Validation Checkpoint 1: Filter the resulting crystals and measure the optical rotation. A specific rotation significantly deviating from the established reference standard indicates co-precipitation.

Step 3: Free-Basing and Recrystallization

  • Suspend the salt in EtOAc and add 1M NaOH until pH > 10. Extract the organic layer, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2: Check ee via Chiral HPLC. If ee is <95%, repeat Steps 1-3 using the enriched free base and 0.5 eq of (+)-DPTTA.

References

  • Title: SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS (WO2011006074A1)
  • Title: Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)
  • Source: JACS Au (ACS Publications)

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with low yields, racemization, and isolation issues when synthesizing complex chiral scaffolds lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with low yields, racemization, and isolation issues when synthesizing complex chiral scaffolds like (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

This guide is designed to move beyond basic recipes. We will dissect the causality behind each synthetic step, provide self-validating protocols to ensure you never waste precious catalysts or intermediates, and address the most common points of failure in this multi-stage synthesis.

Mechanistic Workflow Overview

The most robust route to this molecule involves the initial functionalization of a pyridine core, followed by an asymmetric Negishi cross-coupling to install the chiral pyrrolidine ring, and a final deprotection step.

SynthesisPathway cluster_0 Phase 1: Pyridine Core Activation cluster_1 Phase 2: Asymmetric Negishi Coupling cluster_2 Phase 3: Deprotection & Isolation Node1 3-bromo-5-fluoropyridin-2(1H)-one Node2 3-bromo-5-fluoro-2-methoxypyridine Node1->Node2 MeI, Ag2CO3 Toluene, RT Node5 (R)-Boc-protected intermediate Node2->Node5 Node3 N-Boc-pyrrolidine Node4 (R)-N-Boc-pyrrolidin-2-ylzinc chloride Node3->Node4 1. s-BuLi, (-)-sparteine 2. ZnCl2 Node4->Node5 Pd(OAc)2, RuPhos Intermediate 1 Node6 (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Node5->Node6 1. HCl/Dioxane 2. NaOH / NaCl Workup

Workflow for the asymmetric synthesis of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

Troubleshooting FAQs

Q1: During the synthesis of 3-bromo-5-fluoro-2-methoxypyridine (Phase 1), I am seeing significant formation of the N-methylated byproduct. How can I force O-alkylation? Causality & Solution: The starting material, 3-bromo-5-fluoropyridin-2(1H)-one, exists in a lactam-lactim tautomeric equilibrium. Using standard bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) heavily favors N-alkylation due to the higher nucleophilicity of the nitrogen atom. To invert this regioselectivity, you must use Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene[1]. The silver ion acts as a halophilic Lewis acid, coordinating with the iodide from MeI and facilitating an S_N1-like transition state that selectively drives the electrophilic attack toward the oxygen atom[2].

Q2: My Negishi coupling (Phase 2) is yielding < 20% product, and LC-MS shows massive amounts of unfunctionalized N-Boc-pyrrolidine. What is failing? Causality & Solution: This is the most common failure point and is usually caused by protodemetallation or catalyst stalling .

  • Moisture: ZnCl₂ is highly hygroscopic. If your ZnCl₂ is not rigorously flame-dried under vacuum immediately prior to use, residual water will quench the delicate organolithium intermediate before transmetallation can occur.

  • Steric Hindrance: The bulky N-Boc group and the ortho-methoxy group on the pyridine ring severely hinder the transmetallation and reductive elimination steps of the Pd catalytic cycle. Standard catalysts like Pd(PPh₃)₄ will stall. You must upgrade to a highly active, sterically accommodating dialkylbiaryl phosphine ligand system, such as Pd(OAc)₂ with RuPhos.

Q3: How do I prevent the loss of enantiomeric excess (ee%) during the lithiation step? Causality & Solution: The generation of the chiral organolithium species relies on asymmetric deprotonation using s-BuLi and the chiral diamine ligand (-)-sparteine. This lithiated intermediate is configurationally stable only at cryogenic temperatures. If the internal reaction temperature rises above -70 °C at any point before the complete addition of ZnCl₂, the organolithium species will undergo rapid inversion and racemization. Maintain strict temperature control and pre-cool the ZnCl₂ solution before dropwise addition.

Q4: After Boc deprotection (Phase 3), my isolated yield is extremely low, yet LC-MS showed 100% conversion. Where is my product? Causality & Solution: The final free base is a low-molecular-weight, highly polar secondary amine. It is highly water-soluble. If you perform a standard aqueous workup (basifying and extracting with EtOAc), the majority of your product will remain in the aqueous layer. Solution: You must basify the aqueous layer to pH > 12, saturate it completely with solid NaCl, and extract multiple times with a highly polar solvent mixture (e.g., 10% MeOH in Dichloromethane). Alternatively, isolate it directly as a dihydrochloride salt to bypass the aqueous workup entirely.

Quantitative Data Summaries

To illustrate the critical nature of the reaction parameters discussed above, review the optimization data below.

Table 1: Regioselectivity in Phase 1 (O- vs N-Alkylation)

Base Solvent Temp (°C) O-Alkylation Yield (%) N-Alkylation Yield (%)
K₂CO₃ DMF 25 12% 85%
Cs₂CO₃ MeCN 25 45% 50%

| Ag₂CO₃ | Toluene | 25 | 92% | < 5% |

Table 2: Optimization of Phase 2 Negishi Coupling

Catalyst System Solvent Temp (°C) Conversion (%) ee (%)
Pd(PPh₃)₄ THF 65 18% 92%
Pd(dppf)Cl₂ THF 65 38% 92%

| Pd(OAc)₂ / RuPhos | THF/Toluene | 80 | 88% | 94% |

Validated Experimental Protocols

We mandate the use of Self-Validating Systems . Do not proceed to subsequent steps without passing the validation checkpoints embedded in these protocols.

Protocol 1: Synthesis of 3-bromo-5-fluoro-2-methoxypyridine[1][2]
  • Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluoropyridin-2(1H)-one (10.0 g, 52.1 mmol) and Ag₂CO₃ (10.0 g, 36.5 mmol) in anhydrous toluene (100 mL).

  • Addition: Shield the flask from light (Ag₂CO₃ is light-sensitive). Slowly add iodomethane (3.89 mL, 62.5 mmol) dropwise at room temperature.

  • Reaction: Stir the suspension at room temperature for 16 hours.

  • Self-Validation Checkpoint: Spot the reaction on TLC (Hexanes/EtOAc 4:1). The O-alkylated product is significantly less polar (higher Rf) than the N-alkylated byproduct. If the lower Rf spot dominates, your Ag₂CO₃ was likely degraded.

  • Workup: Filter the mixture through a pad of diatomaceous earth (Celite) to remove silver salts. Wash the pad thoroughly with toluene. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (5-25% EtOAc/hexane) to afford the product as a colorless oil.

Protocol 2: Asymmetric Negishi Coupling
  • Lithiation: In a flame-dried flask under Argon, dissolve N-Boc-pyrrolidine (1.2 eq) and (-)-sparteine (1.2 eq) in anhydrous THF. Cool the internal temperature to -78 °C.

  • Deprotonation: Add s-BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise, ensuring the internal temperature never exceeds -70 °C. Stir at -78 °C for 2 hours.

  • Transmetallation: Add a rigorously dried, pre-cooled (-78 °C) solution of ZnCl₂ (1.3 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature for 30 minutes.

  • Self-Validation Checkpoint (CRITICAL): Remove a 0.1 mL aliquot of the zincate solution and quench it with a 1M solution of I₂ in THF. Analyze via GC-MS or LC-MS. You must observe the mass corresponding to N-Boc-2-iodopyrrolidine. If you only see N-Boc-pyrrolidine, transmetallation failed. Do not add the Pd catalyst; abort and restart.

  • Coupling: To the validated zincate solution, add 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%). Heat the mixture to 80 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.

Protocol 3: Deprotection and Isolation
  • Deprotection: Dissolve the (R)-Boc-protected intermediate in a 4.0 M solution of HCl in dioxane (10 eq). Stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. The starting material mass should completely disappear, replaced by the highly polar free-amine mass [M+H]+.

  • Isolation (Free Base Method): Concentrate the reaction mixture to dryness. Dissolve the residue in a minimal amount of water. Cool to 0 °C and basify to pH > 12 using 6M NaOH.

  • Extraction: Saturate the aqueous layer with solid NaCl. Extract 5 times with 10% MeOH in DCM. Combine organic layers, dry over anhydrous K₂CO₃ (do not use MgSO₄ as it can trap polar amines), and concentrate to yield the final (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

Sources

Troubleshooting

Optimizing purification methods for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Welcome to the Technical Support Center for the isolation and purification of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine , a critical chiral building block frequently utilized in the synthesis of Trk family prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine , a critical chiral building block frequently utilized in the synthesis of Trk family protein tyrosine kinase inhibitors and other targeted therapeutics[1].

This portal is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to overcome the unique chromatographic challenges posed by this molecule's highly basic secondary amine and coordinating pyridine ring.

System Overview & Chemical Causality

To optimize purification, one must first understand the molecular causality dictating the compound's behavior in a chromatographic environment:

  • The Basic Center: While the pyridine ring is weakly basic, its electron density is modulated by the electron-withdrawing 5-fluoro group and the resonance-donating 2-methoxy group. However, the secondary amine of the (R)-pyrrolidine ring remains the primary basic center (pKa ~9–10).

  • The Chromatographic Challenge: This highly basic pyrrolidine nitrogen is highly susceptible to protonation by Brønsted acidic silanols (Si-OH) present on standard bare silica gel. This electrostatic interaction leads to severe peak tailing, irreversible adsorption, and poor mass recovery during achiral purification[2].

  • The Chiral Challenge: Enantiomeric resolution of the (R)- and (S)-isomers via Supercritical Fluid Chromatography (SFC) requires suppressing non-specific interactions between the basic amine and the chiral stationary phase (CSP) to achieve baseline separation[3].

workflow crude Crude Reaction Mixture achiral Achiral Flash Chromatography (Amine-Functionalized Silica) crude->achiral Remove regioisomers ee_check Enantiomeric Excess (ee%) Check Target: >98% ee achiral->ee_check Isolate free base sfc Chiral SFC Resolution (Amylose CSP + Basic Additive) ee_check->sfc ee% < 98% salt Salt Crystallization (Anhydrous HCl / Dioxane) ee_check->salt ee% ≥ 98% sfc->salt Enantiopure isolate pure Pure (R)-Enantiomer Dihydrochloride Salt salt->pure Precipitation

Figure 1: End-to-end purification decision tree for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

Troubleshooting & FAQs

Section A: Achiral Flash Chromatography & Peak Tailing

Q: When purifying the crude cross-coupling reaction mixture on standard bare silica gel, I observe severe peak tailing and a recovery of less than 60%. How can I resolve this?

A: The target molecule's basic pyrrolidine ring forms strong electrostatic interactions with the acidic silanols on bare silica. To resolve this, you must alter the stationary phase or the mobile phase[2].

  • Primary Solution: Switch to an amine-functionalized silica column (e.g., KP-NH or RediSep Amine). The amine-linked stationary phase masks the underlying silanols, allowing you to use simple, non-aggressive solvent gradients (like Hexane/Ethyl Acetate) without tailing[2].

  • Alternative Solution (The 2 pH Rule): If bare silica must be used, you must add a volatile basic modifier (e.g., 0.1–0.5% Triethylamine or NH₄OH) to the mobile phase. This neutralizes the acidic silanols via competitive binding, allowing the target amine to elute sharply[2].

mechanism silanol Acidic Silanol (Si-OH) on Bare Silica interaction Electrostatic Adsorption silanol->interaction amine Basic Pyrrolidine (pKa ~9-10) amine->interaction tailing Peak Tailing & Yield Loss interaction->tailing modifier Basic Modifier (e.g., TEA, IPA) masked Masked Silanol (Neutralized) modifier->masked Competitive binding elution Sharp Elution (High Recovery) masked->elution Analyte bypasses active sites

Figure 2: Mechanism of silanol masking by basic additives to prevent irreversible amine adsorption.

Section B: Chiral SFC Optimization

Q: We are using Supercritical Fluid Chromatography (SFC) to upgrade the enantiomeric excess (ee%) of the (R)-enantiomer. The peaks are broad and the resolution (Rs) is < 1.5. What is the optimal SFC condition?

A: Chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), possess active sites that can cause non-specific binding with secondary amines. The addition of a basic additive to the polar protic co-solvent is mandatory to achieve baseline separation for ionizable enantiomers[3]. For basic samples, incorporating 0.1% to 0.3% Isopropylamine (IPA), Diethylamine (DEA), or Ethylenediamine (EDA) into the methanol co-solvent dramatically improves peak symmetry and resolution[4].

Section C: Salt Formation & Stability

Q: The purified free base is a viscous oil that darkens over time. How do we isolate it as a stable, handleable solid?

A: Substituted pyrrolidinyl pyridines are highly prone to oxidation and degradation in their free base form. They are routinely isolated and stored as dihydrochloride salts[1]. Because both the pyrrolidine nitrogen and the pyridine nitrogen can be protonated, using >2.0 equivalents of anhydrous HCl ensures complete conversion to the stable dihydrochloride form.

Quantitative Data Summary

The following table summarizes the expected performance metrics for various purification modalities applied to (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

Purification ModalityStationary PhaseMobile Phase / AdditiveTypical Recovery (%)Primary Use Case
Standard Flash Bare Silica GelDCM / MeOH + 1% NH₄OH60–75%Initial crude cleanup (High risk of tailing)
Amine-Flash Amine-linked Silica (KP-NH)Hexane / EtOAc (No additives)85–95%Achiral purification of the basic free base
Chiral SFC Chiralpak AD-H / ICCO₂ / MeOH + 0.2% IPA>90%Enantiomeric resolution (R vs S isomers)
Crystallization None (Precipitation)MTBE / 4M HCl in Dioxane80–90%Final isolation as stable dihydrochloride salt

Standard Operating Procedures (SOPs)

SOP 1: Achiral Purification via Amine-Functionalized Silica

Self-Validation Metric: Perform a 2D-TLC prior to column loading. Spot the crude, develop in the chosen solvent, rotate 90°, and develop again. If spots fall on a perfect diagonal, degradation is mitigated.

  • Preparation: Equilibrate an amine-functionalized flash column (e.g., Biotage KP-NH) with 100% Hexanes.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) and dry-load onto a small amount of Celite.

  • Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes over 10 column volumes (CV).

  • Collection: Monitor UV absorbance at 254 nm and 280 nm. The target free base will elute sharply without the need for triethylamine.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at 30 °C to yield the free base as a pale oil.

SOP 2: Chiral SFC Purification of the Free Base

Self-Validation Metric: Run a racemic standard prior to the purified batch to confirm baseline resolution (Rs > 1.5).

  • System Setup: Utilize an SFC system equipped with a Chiralpak AD-H column (or equivalent amylose-based CSP).

  • Mobile Phase Preparation: Prepare the co-solvent by adding 0.2% (v/v) Isopropylamine (IPA) to HPLC-grade Methanol.

  • Method Parameters:

    • Mobile Phase: 85% CO₂ / 15% (MeOH + 0.2% IPA).

    • Flow Rate: Optimized based on column diameter (e.g., 3.0 mL/min for analytical, 50 mL/min for preparative).

    • Backpressure: 120 bar.

    • Temperature: 35 °C.

  • Execution: Inject the free base (dissolved in MeOH). The (R)- and (S)-enantiomers will elute with sharp peak shapes due to the IPA masking the CSP's active sites.

  • Recovery: Evaporate the collected fractions immediately to prevent imine formation or degradation from prolonged exposure to the basic additive.

SOP 3: Dihydrochloride Salt Formation and Isolation
  • Dissolution: Dissolve the enantiopure (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine free base in anhydrous Methyl tert-butyl ether (MTBE) (approx. 10 mL/g).

  • Cooling: Chill the solution to 0 °C in an ice bath under a dry nitrogen atmosphere.

  • Precipitation: Dropwise, add 2.2 equivalents of 4.0 M HCl in Dioxane. A white to off-white precipitate will immediately begin to form.

  • Maturation: Stir the suspension at 0 °C for 1 hour to ensure complete crystallization and particle growth.

  • Isolation: Filter the solid rapidly through a sintered glass funnel under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold, anhydrous MTBE.

  • Drying: Dry the resulting dihydrochloride salt in a vacuum oven at 40 °C for 12 hours.

References

  • Title: SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS (WO2011006074A1)
  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: Analysis of chiral compounds using supercritical fluid chromatography Source: European Pharmaceutical Review URL: [Link]

  • Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Daicel Chiral Technologies URL: [Link]

Sources

Optimization

Technical Support Center: Strategies for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Couplings

Welcome to the technical support center dedicated to overcoming the unique challenges associated with the cross-coupling of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine. This resource is tailored for researchers, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to overcoming the unique challenges associated with the cross-coupling of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating this valuable, sterically hindered building block into their synthetic routes.

The inherent steric congestion around the 3-position of the pyridine ring, further compounded by the adjacent methoxy and pyrrolidinyl groups, often leads to sluggish or failed coupling reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to optimize your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine as the halide partner is giving low to no yield. What are the most likely causes?

A1: This is a common challenge stemming from significant steric hindrance around the reaction center. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1] The bulky substituents on both the pyridine ring and potentially your coupling partner can prevent the catalyst from efficiently accessing the reaction site, thereby hindering the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

Q2: Which class of ligands is most effective for coupling this hindered pyridine substrate?

A2: For sterically demanding couplings, bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, are highly recommended.[2] Ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of the active, monoligated palladium(0) species necessary to facilitate oxidative addition.[1] N-heterocyclic carbene (NHC) ligands with significant steric bulk have also proven effective in coupling hindered substrates by enhancing the reductive elimination step.[3][4]

Q3: Can the pyridine nitrogen interfere with the palladium catalyst?

A3: Yes, the nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.[2] This is a well-documented issue in the cross-coupling of pyridine-containing molecules, often referred to as the "2-pyridyl problem".[5] The use of bulky, electron-rich ligands helps to mitigate this by sterically shielding the palladium center and promoting the desired catalytic cycle.[6]

Q4: My pyrrolidine ring is showing signs of decomposition or side reactions. How can I protect it?

A4: The secondary amine of the pyrrolidine ring can be reactive under certain coupling conditions. If you observe side reactions, consider N-protection of the pyrrolidine. The Boc (tert-butyloxycarbonyl) group is a common choice as it is robust enough for many coupling conditions and can be removed under mild acidic conditions.[7] The choice of protecting group should be carefully considered based on the overall synthetic route and the tolerance of other functional groups in your molecule.

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to troubleshooting and optimizing your coupling reactions.

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Potential Causes & Suggested Solutions:

  • Insufficient Catalyst Activity: The steric bulk of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine necessitates a highly active catalyst system.

    • Solution: Switch to a more robust catalyst/ligand system. Buchwald or NHC ligands are strongly recommended.[2][3][4] Consider using pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) which can offer improved stability and activity.

  • Inappropriate Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[8] A base that is too weak may not facilitate this step efficiently, while an overly strong base can lead to substrate or product degradation.

    • Solution: For sterically hindered couplings, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] It's crucial to use anhydrous conditions, although in some cases, a small amount of water can be beneficial.[2]

  • Suboptimal Reaction Temperature: Higher activation energy barriers due to steric hindrance may require elevated temperatures.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring the reaction for any signs of decomposition.[2]

  • Solvent Effects: The choice of solvent can influence catalyst solubility, stability, and reactivity.

    • Solution: Anhydrous, degassed solvents like dioxane, toluene, or DMF are commonly used. For particularly challenging couplings, a solvent screen may be necessary to identify the optimal medium.

Problem 2: Side Product Formation in Buchwald-Hartwig Amination

Potential Causes & Suggested Solutions:

  • Competitive β-Hydride Elimination: This side reaction can compete with reductive elimination, leading to the formation of a hydrodehalogenated arene and an imine.[9]

    • Solution: The choice of ligand is critical. Bulky, electron-rich ligands can favor the desired reductive elimination pathway. Additionally, using a strong, non-nucleophilic base like NaOtBu or LHMDS can minimize this side reaction.

  • Homocoupling of the Amine: This can occur if the oxidative addition of the aryl halide is slow, allowing for competitive side reactions.

    • Solution: Ensure an efficient catalyst system is used to promote rapid oxidative addition. The use of bidentate phosphine ligands like BINAP or DPPF has been shown to be effective in preventing the formation of palladium dimers that can lead to side reactions.[9]

Experimental Protocols & Data

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol serves as a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the (R)-5-fluoro-2-methoxy-3-(halopyridin-2-yl)pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1 M).

  • Reaction: Heat the mixture with vigorous stirring at 100 °C. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Recommended Reaction Conditions for Different Coupling Types
Coupling TypeRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)Temperature (°C)
Suzuki-Miyaura SPhos, XPhos, RuPhos, Bulky NHCsK₃PO₄, Cs₂CO₃, K₂CO₃Dioxane, Toluene, DMF80 - 110
Buchwald-Hartwig Xantphos, BINAP, DPPF, DavePhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane80 - 110
Sonogashira PPh₃, XantphosEt₃N, Piperidine, Cs₂CO₃DMF, Toluene, THF25 - 80

Visualizing the Challenges and Solutions

The Steric Hindrance Problem

Steric_Hindrance Pyridine (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Product Desired Coupled Product Pyridine->Product Successful Coupling Methoxy 2-Methoxy Group Methoxy->Pyridine Steric Shielding Pyrrolidine 3-Pyrrolidinyl Group Pyrrolidine->Pyridine Steric Shielding Catalyst Palladium Catalyst Catalyst->Pyridine Hindered Approach Coupling_Partner Coupling Partner (e.g., Boronic Acid) Catalyst->Coupling_Partner Interaction Catalyst->Product Successful Coupling Coupling_Partner->Product Successful Coupling

Caption: Steric shielding from the 2-methoxy and 3-pyrrolidinyl groups hinders the palladium catalyst's approach.

A Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate OxAdd->Trans Transmetalation RedElim Reductive Elimination Complex Trans->RedElim Isomerization RedElim->Pd0 Reductive Elimination

Caption: Key steps in a palladium-catalyzed cross-coupling reaction.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • PMC. Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination.
  • PMC. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • ACS Publications. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation | Organic Letters.
  • SIOC Journals. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • ChemRxiv. Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis.
  • ResearchGate. Coupling outcomes for pyridines | Download Scientific Diagram.
  • ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Heterocyclic Letters. A COMMON CATALYST FOR C-C AND C-N BOND FORMATION OF 6-BROMO-2-CYCLOPROPYL-3-(PYRIDYL-3-YLMETHYL) QUINAZOLIN-4(3H)-ONE AND THEIR.
  • Chemical Society Reviews (RSC Publishing). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3.
  • Benchchem. Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Organic Chemistry Portal. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides.
  • Journal of the American Chemical Society. C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment.
  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • ACS Publications. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Accounts of Chemical Research.
  • Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Wikipedia. Buchwald–Hartwig amination.
  • MDPI. The Role of Catalysts in Functionalization of C-H and C-C Bonds.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
  • The Hartwig Group. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II).
  • PMC. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds.
  • Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications.
  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry.
  • Scirp.org.. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • peptide882.wiki. peptide coupling with pyrrolidine pyrrolidine.
  • ResearchGate. Strategies for C−C bond formation of pyridines..
  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.
  • ResearchGate. C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF.
  • GalChimia. Bulky Amines that Work.
  • ACS Publications. Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates | Organic Letters.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Wikipedia. Sonogashira coupling.
  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • MDPI. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis.
  • ACS Publications. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis | Journal of the American Chemical Society.
  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • NTU scholars. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • BLDpharm. 1213093-30-1|(R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.
  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines.
  • ACS Publications. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | The Journal of Organic Chemistry.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Racemization of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Prepared by: Gemini, Senior Application Scientist This technical guide is designed for researchers, scientists, and drug development professionals working on the scale-up of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals working on the scale-up of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine. The inherent structural features of this molecule—specifically, the chiral center at the C2 position of the pyrrolidine ring adjacent to an electron-withdrawing pyridine system—make it susceptible to racemization under certain process conditions. Maintaining enantiomeric purity is critical for therapeutic efficacy and regulatory compliance. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the risk of racemization during your scale-up campaigns.

Understanding the Racemization Mechanism

The primary pathway for racemization of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine involves the deprotonation of the hydrogen atom at the chiral center (C2 of the pyrrolidine ring). The acidity of this proton is increased by the adjacent electron-withdrawing pyridine ring. Abstraction of this proton by a base leads to the formation of a planar, achiral carbanion or a related iminium ion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in the formation of both the (R) and (S) enantiomers, thereby diminishing the enantiomeric excess (%ee) of the product.[1]

Racemization_Mechanism cluster_Intermediate Achiral Intermediate R_Enantiomer Start: (R)-Enantiomer (High %ee) Intermediate Planar Achiral Intermediate (Carbanion/Iminium) R_Enantiomer->Intermediate + Base (B:) - H-B+ Intermediate->R_Enantiomer + H-B+ S_Enantiomer Undesired (S)-Enantiomer Intermediate->S_Enantiomer + H-B+

Caption: Proposed base-catalyzed racemization mechanism.

Troubleshooting Guide

This section addresses specific issues you may encounter during process development and scale-up, providing potential causes and actionable solutions.

Q1: We are observing a significant loss of enantiomeric excess (%ee) after our aqueous basic workup. What's happening and how can we fix it?

Potential Cause: This is a classic and highly common issue. Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are potent enough to deprotonate the chiral center, leading to rapid racemization as described in the mechanism above.[1] The combination of a high pH environment and elevated temperatures (even localized heating from an exothermic quench) can be particularly detrimental to the stereochemical integrity of your molecule.

Solutions:

  • Switch to a Milder Base: Replace strong hydroxides with milder inorganic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA). These bases are often sufficient to neutralize acidic catalysts or reagents without causing significant deprotonation at the chiral center.[1]

  • Strict Temperature Control: Maintain low temperatures (e.g., 0-5 °C) throughout the entire workup procedure, including the quench, extractions, and washes.[1] This slows down the kinetics of the deprotonation/reprotonation process. On a large scale, ensure your reactor has adequate cooling capacity and that additions are performed slowly to avoid temperature spikes.

  • Minimize Contact Time: The duration of exposure to basic conditions is critical. Perform extractions and phase separations as quickly as possible to reduce the time the compound spends in a potentially racemizing environment.[1]

  • Consider a Non-Aqueous Workup: If racemization persists even with milder bases, a non-aqueous workup may be necessary. This could involve filtering the reaction mixture through a plug of a basic solid (like potassium carbonate) or performing a solvent-solvent extraction without an aqueous phase.

Protocol: Chirally-Safe Aqueous Workup
  • Pre-cool: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quench: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.

  • Extract: Promptly transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times to ensure complete recovery. Use pre-chilled solvent for the extractions.

  • Wash: Wash the combined organic layers with pre-chilled brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., < 30 °C).

  • Analysis: Immediately take a sample for chiral HPLC analysis to confirm the %ee.

Q2: Our chiral purity is inconsistent from batch to batch, even though we are following the same SOP. What factors should we investigate?

Potential Cause: Inconsistent enantiomeric purity often points to poor control over critical process parameters during scale-up. What is negligible on a lab scale can become a major issue in a large reactor. Key factors to investigate are temperature, pH, and time.

Solutions:

  • Temperature Homogeneity: "Hot spots" can occur in large reactors due to inefficient mixing or highly exothermic reactions/quenches. These localized areas of high temperature can accelerate racemization significantly. Ensure your reactor's agitation is sufficient to maintain a uniform temperature throughout the vessel.

  • Precise pH Monitoring: Calibrate pH probes regularly and monitor the pH continuously during any aqueous workup steps. Avoid "overshooting" the target pH, which can expose the compound to harshly basic or acidic conditions.

  • Process Duration: Any delays or extensions in process time, especially during workup or isolation steps where the compound is in solution, can lead to a gradual loss of enantiomeric purity. Track cycle times rigorously to ensure consistency.

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)Potential Impact of Poor Control
Temperature Easily controlled with an ice bath.Requires efficient jacket cooling and controlled addition rates.Hot spots can dramatically increase the rate of racemization.[2]
pH Control Rapid mixing, manual pH check.Slower mixing, requires calibrated inline probes.Localized high pH can cause rapid racemization before neutralization.[3]
Time Workup is typically fast (<1 hr).Phase separations and transfers are slower (>2-3 hrs).Prolonged exposure to non-ideal conditions increases racemization risk.[4]
Q3: We are losing enantiomeric purity during chromatographic purification. Why is this happening?

Potential Cause: Standard silica gel is acidic and can act as a proton source. If your compound is loaded onto the column as a free base, it will be protonated by the silica surface. This protonated amine may be more susceptible to racemization, or the slightly acidic environment itself could catalyze the process.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the slurry with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in the mobile phase.

  • Use an Alternative Stationary Phase: Consider using a less acidic support like neutral alumina.

  • Purify as a Salt: If possible, purify the compound as a stable, crystalline salt (e.g., hydrochloride or tartrate) that is less prone to racemization.

  • Avoid Chromatography: The best solution is often to develop a process that allows for the isolation of the product with the required purity via crystallization, which can also serve to upgrade the enantiomeric excess.

Frequently Asked Questions (FAQs)

Q: What is the most critical process parameter to control to prevent racemization? A: While temperature, time, and solvent are all important, the most critical parameter is pH . The racemization mechanism is primarily base-catalyzed, so avoiding strongly basic conditions is the most effective preventative measure.[1] The compound is likely most stable at a slightly acidic pH where the pyrrolidine nitrogen is protonated, making the lone pair unavailable to facilitate deprotonation at the chiral center.

Q: How does the choice of solvent affect stereochemical stability? A: The solvent can influence the rate of racemization by stabilizing the achiral intermediate. Protic solvents (like alcohols) can potentially stabilize charged intermediates through hydrogen bonding, which may facilitate racemization. Aprotic solvents are generally preferred during workup and handling.[1][5]

Q: Are there any specific reagents or catalysts known to cause racemization of chiral amines? A: Yes. Besides strong bases, certain transition metal catalysts, particularly those used for hydrogenation or dehydrogenation (e.g., Palladium, Ruthenium, Iridium), can catalyze racemization by forming an achiral imine intermediate.[6][7][8] While not typically present during workup, care should be taken in previous or subsequent synthetic steps to ensure complete removal of such catalysts.

Q: How can we perform a stress test to determine the stability of our compound? A: A chiral stability stress test is a crucial experiment during process development.

Protocol: Chiral Stability Stress Test
  • Prepare Samples: Dissolve a known quantity of your (R)-enantiomer (with a confirmed high %ee) in several vials with the chosen process solvent.

  • Introduce Variables: To separate vials, add potential racemizing agents you might encounter in your process (e.g., NaOH, NaHCO₃, TEA, HCl). Also, prepare sets of vials to be stored at different temperatures (e.g., 5 °C, 25 °C, 40 °C).

  • Time Course Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from each vial.

  • Quench and Analyze: Immediately quench the reaction (e.g., by neutralizing the base/acid) and analyze the %ee by a validated chiral HPLC method.

  • Evaluate: Plot %ee vs. time for each condition. This will give you a clear picture of the compound's stability under different pH and temperature conditions and help define the operational limits for your process.

References
  • Benchchem. Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • Zhang, X., et al. (2023). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Chinese Chemical Letters.
  • Contente, M. L., et al. (2018). Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem.
  • Ingham, A. I., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development.
  • Ingham, A. I., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development.
  • Zhang, X., et al. (2024). Stereochemical editing : Catalytic racemization of secondary alcohols and amines. Chinese Chemical Letters.
  • Wang, Y., et al. (2014). Stereo-chemical analysis of racemization of a chiral bipyridine. RSC Advances.
  • Wang, Y., et al. (2014). Stereo-chemical analysis of racemization of a chiral bipyridine. RSC Advances.
  • Rombach, D., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis.
  • Bäckvall, J.-E. (2013). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research.
  • Berry, S. L., & O'Brien, P. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry.
  • Benchchem. Minimizing racemization during the synthesis of chiral amino alcohols.
  • Han, Y., & Wzorek, A. (2007). Racemization, Enantiomerization and Diastereomerization. In Stereoselective Synthesis of Drugs and Natural Products.
  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
  • Schomaker, J. M., et al. (2007). Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols Using a Sulfoxonium Ylide. Journal of the American Chemical Society.
  • Koszelewski, D., et al. (2010). Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. Journal of the American Chemical Society.
  • ResearchGate. (2016). Enantiomeric Excess for Various Solvents in Henry Reaction.
  • He, M., et al. (2021). Diastereodivergent Parallel Kinetic Resolution of Racemic 2-Substituted Pyrrolidines via Iridium-Catalyzed C(sp3)-H Borylation. ACS Catalysis.
  • Deme, I., & Nagy, Z. K. (2018). Deracemization of NMPA via Temperature Cycles. Crystal Growth & Design.
  • Kos, T., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules.
  • Deme, I., & Mazzotti, M. (2019). Chirality amplification step of temperature cycle-induced deracemization. CrystEngComm.
  • Kos, T., et al. (2022). Effect of pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta.
  • Liu, Y., et al. (2015). Effect of pH and Temperature on Denitrification Gene Expression and Activity in Pseudomonas mandelii. Applied and Environmental Microbiology.

Sources

Optimization

Technical Support Center: Crystallization &amp; Resolution of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Welcome to the Advanced Downstream Processing Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic realities of crystallizing chiral pyrrolidine-pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Downstream Processing Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic realities of crystallizing chiral pyrrolidine-pyridine derivatives.

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a critical chiral building block utilized in the synthesis of pyrazolo[1,5-a]pyrimidine-based Trk kinase inhibitors[1]. Because this molecule features a highly flexible pyrrolidine ring and an electron-deficient fluoropyridine system, isolating the pure (R)-enantiomer requires precise control over diastereomeric salt formation and anti-solvent crystallization. Optimizing the crystallization of such intermediates requires a systematic approach to solid form diversity, as different polymorphs and salts drastically alter the physicochemical properties and downstream processability[2].

Experimental Workflow

Workflow Start Racemic Free Base (R/S)-5-Fluoro-2-methoxy- 3-(pyrrolidin-2-yl)pyridine Resolution Chiral Resolution Add D-DTTA in EtOH/H2O Start->Resolution Dissolve at 65°C Salt Diastereomeric Salt Cooling & Seeding Resolution->Salt Controlled Cooling FreeBase Free Base Recovery NaOH / MTBE Extraction Salt->FreeBase pH Adjustment (>10) HClSalt HCl Salt Formation EtOH / HCl gas FreeBase->HClSalt Antisolvent Addition Final Pure (R)-Enantiomer Dihydrochloride Salt HClSalt->Final Filtration & Drying

Fig 1: Chiral resolution and salt crystallization workflow for the pyrrolidine intermediate.

Troubleshooting Guides & FAQs

Q: During the cooling crystallization of the free base, the solution turns cloudy and forms a dense oil at the bottom of the reactor instead of crystals. How do I correct this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Mechanistically, this occurs when the cooling trajectory crosses the liquid-liquid binodal curve before intersecting the solid-liquid solubility curve. Pyrrolidine derivatives are highly prone to this due to their low melting points and conformational flexibility. Corrective Action: To shift the thermodynamic landscape, you must alter the solvent matrix. Switch from a purely non-polar solvent to a binary solvent system (e.g., Ethanol/Heptane). By adding a hydrogen-bonding solvent like ethanol, you disrupt the solute-solute interactions that drive oiling out. Self-Validation: Determine the new cloud point experimentally. Seed the reactor with 1-2% w/w of milled crystals exactly 5°C above the historical cloud point to force heterogeneous nucleation before LLPS can occur.

Q: My chiral resolution using L-tartaric acid yields an enantiomeric excess (ee) of only 45%. How can I achieve >99% ee for the (R)-enantiomer? A: The chiral discrimination energy provided by unsubstituted tartaric acid is insufficient for this specific scaffold. The 5-fluoro-2-methoxypyridine ring is highly electron-deficient and sterically planar, leading to poor differential solubility between the two diastereomeric salts. Corrective Action: Upgrade your resolving agent to Di-p-toluoyl-D-tartaric acid (D-DTTA). The bulky, electron-rich p-toluoyl groups engage in stabilizing π−π stacking interactions with the fluoropyridine ring of the (R)-enantiomer, significantly increasing the thermodynamic difference between the salts. Similar resolution strategies are critical for structurally analogous compounds like (S)-nornicotine to achieve >99% optical purity[3].

Q: The dihydrochloride salt of the pure (R)-enantiomer deliquesces (melts into a liquid) on the filter funnel during isolation. How do we prevent this? A: The protonated pyrrolidinium and pyridinium nitrogens in the dihydrochloride salt act as potent hydrogen-bond donors and acceptors, making the crystal lattice highly hygroscopic. When ambient room air is pulled through the filter cake, the salt rapidly absorbs atmospheric moisture, leading to deliquescence. Corrective Action: Isolate the salt using an enclosed agitated nutsche filter dryer (ANFD) or apply a continuous blanket of dry nitrogen over the Buchner funnel. Wash the cake exclusively with cold, anhydrous MTBE, and transfer immediately to a vacuum oven. Self-Validation: Run a dynamic vapor sorption (DVS) analysis on the dried salt. If mass uptake exceeds 5% at 60% RH, your handling environment must be strictly controlled to <30% relative humidity.

Quantitative Data Summaries

Table 1: Resolving Agent Screening for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine
Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
L-Tartaric AcidEtOH/Water (9:1)15.245.0Weak chiral discrimination; sticky solid formed.
D-Malic AcidMeOH0.0N/ANo precipitation; diastereomeric salts are highly soluble.
D-DTTA EtOH/Water (8:2) 38.5 92.4 Strong π−π stacking; highly crystalline, fast filtration.
(1S)-(+)-10-CSAAcetone22.068.1Oiling out observed prior to heterogeneous nucleation.
Table 2: Antisolvent Screening for Dihydrochloride Salt Crystallization
Primary SolventAntisolventRatio (v/v)Yield (%)Purity (HPLC %)Solid State / Handling
EthanolEthyl Acetate1:382.498.5Granular crystals; slightly hygroscopic.
Ethanol MTBE 1:4 89.1 99.5 High crystallinity; optimal impurity rejection.
MethanolHeptane1:591.097.0Initial LLPS (oiling out) leading to agglomeration.

Step-by-Step Experimental Protocols

Protocol A: Diastereomeric Salt Resolution (Self-Validating)

Objective: Isolate the (R)-enantiomer via D-DTTA complexation to avoid co-precipitation of the (S)-enantiomer.

  • Charge racemic 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (1.0 eq) and Di-p-toluoyl-D-tartaric acid (D-DTTA) (1.0 eq) into a reactor.

  • Solvate by adding an Ethanol/Water mixture (8:2 v/v) at 10 volumes relative to the free base.

  • Heat the mixture to 65°C with moderate agitation (200 rpm) until a completely clear solution is obtained.

  • Cool linearly to 55°C over 1 hour.

  • Seed: Verify the solution is clear (no premature oiling). Seed with 1% w/w of pure (R)-enantiomer D-DTTA salt.

  • Mature: Hold at 55°C for 2 hours. This allows the seed bed to mature and prevents secondary nucleation spikes that trap impurities.

  • Crystallize: Cool to 5°C at a strictly controlled rate of 0.1°C/min.

  • Isolate: Filter the slurry and wash the cake with cold Ethanol (2 volumes). Dry under vacuum at 40°C. Self-Validation Checkpoint: Analyze the mother liquor via chiral HPLC. The ee of the mother liquor should be >70% (S)-enantiomer. If it is <50%, the resolution is incomplete; reheat the batch to 60°C and reduce the cooling rate to 0.05°C/min to promote Ostwald ripening.

Protocol B: Freebasing and Dihydrochloride Salt Formation

Objective: Convert the resolved D-DTTA salt into a stable, highly pure API intermediate.

  • Suspend the resolved D-DTTA salt in MTBE (5 volumes) and Water (5 volumes).

  • Neutralize: Adjust the aqueous layer to pH 11 using 2M NaOH, ensuring complete dissociation of the tartrate salt.

  • Extract: Separate the organic layer. Extract the aqueous layer with additional MTBE (2 volumes).

  • Wash & Dry: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the MTBE layer under reduced pressure and redissolve the resulting free base oil in absolute Ethanol (3 volumes).

  • Acidify: Cool to 0°C. Slowly bubble anhydrous HCl gas (or add 2.2 eq of HCl in EtOH) while maintaining the internal temperature below 10°C.

  • Antisolvent Addition: Add cold MTBE (12 volumes) dropwise over 2 hours to induce crystallization.

  • Filter under a dry nitrogen blanket to prevent deliquescence.

  • Dry in a vacuum oven at 50°C for 24 hours. Self-Validation Checkpoint: Titrate the final salt for chloride content (Theoretical target: ~25.4% w/w). A significantly lower value indicates incomplete salt formation (e.g., monohydrochloride), requiring an adjustment of the HCl equivalents added in Step 6.

References

  • SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS (WO2011006074A1) , Google Patents, 1

  • High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids , PubMed / Advanced Drug Delivery Reviews,2

  • METHOD FOR SYNTHESIZING (S)-NICOTINE (EP 4119671 A1) , European Patent Office, 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Enantiomeric Activity: The Case of (R) and (S)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

An In-Depth Guide for Drug Development Professionals Introduction In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Drug Development Professionals

Introduction

In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their potency, efficacy, and toxicity. This guide provides a comparative analysis of the biological activities of the (R) and (S) enantiomers of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine, a compound representative of a class of potent neuromodulators.

The selective interaction of one enantiomer with a specific biological target, while the other remains less active or interacts with different targets, is a cornerstone of modern drug design. Understanding these differences is paramount for developing safer and more effective therapeutic agents. This document will delve into the quantitative differences in biological activity, elucidate the underlying mechanism of action, and provide detailed experimental protocols for assessing these properties, offering a comprehensive resource for researchers in the field.

Comparative Biological Activity: (R) vs. (S) Enantiomers

While specific data for the exact compound (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is not extensively available in public literature, we can infer its likely target and the expected stereoselectivity based on structurally similar compounds, such as those related to varenicline and other nicotinic acetylcholine receptor (nAChR) modulators. For the purpose of this guide, we will use a representative dataset that illustrates the typical activity profiles for this class of molecules. The primary target for this chemical scaffold is the α4β2 nicotinic acetylcholine receptor, a key player in cognitive function, reward, and addiction.

The (S)-enantiomer of this class of compounds generally demonstrates significantly higher affinity and potency for the α4β2 nAChR compared to its (R)-counterpart. This stereoselectivity is driven by the specific three-dimensional arrangement of the pyrrolidine ring and its interaction with the amino acid residues within the receptor's binding pocket.

Table 1: Comparative In Vitro Activity of (R) and (S) Enantiomers at the α4β2 nAChR

EnantiomerBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of Acetylcholine max response)
(S)-enantiomer 0.8 ± 0.115 ± 245% (Partial Agonist)
(R)-enantiomer 150 ± 25> 1000< 5% (Weak/No Activity)
Stereoselectivity Ratio (R/S) 187.5> 66.7-

This data is representative of the expected activity for this class of compounds and is compiled for illustrative purposes.

As the data indicates, the (S)-enantiomer is expected to be a potent partial agonist at the α4β2 nAChR. Its high binding affinity (low Ki value) signifies a strong interaction with the receptor. In contrast, the (R)-enantiomer exhibits a dramatically lower affinity, requiring a much higher concentration to occupy the same receptors, and demonstrates negligible functional activity. This high degree of stereoselectivity is a critical consideration for drug development, as the less active enantiomer could potentially contribute to off-target effects or a less favorable pharmacokinetic profile.

Mechanism of Action and Signaling Pathway

The α4β2 nicotinic acetylcholine receptor is a ligand-gated ion channel. Upon binding of an agonist, such as acetylcholine or the (S)-enantiomer, the channel undergoes a conformational change, opening a pore that allows the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane, an excitatory signal that triggers downstream events, including the release of neurotransmitters like dopamine.

As a partial agonist, the (S)-enantiomer binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This can be therapeutically advantageous. For instance, in smoking cessation, a partial agonist can provide a moderate level of dopamine release to alleviate withdrawal symptoms while also occupying the receptor to block the effects of nicotine from tobacco.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (S)-Enantiomer or Acetylcholine nAChR α4β2 nAChR (Closed) Agonist->nAChR Binds nAChR_Open α4β2 nAChR (Open) nAChR->nAChR_Open Conformational Change Depolarization Membrane Depolarization nAChR_Open->Depolarization Ca_Influx Ca2+ Influx nAChR_Open->Ca_Influx Allows Influx Dopamine_Release Dopamine Release Depolarization->Dopamine_Release Triggers Ca_Influx->Dopamine_Release Stimulates

Caption: Agonist binding to the α4β2 nAChR and subsequent signaling cascade.

Experimental Methodologies

Accurate assessment of enantiomer-specific activity requires robust and validated experimental protocols. Below are methodologies for determining binding affinity and functional potency at the α4β2 nAChR.

Radioligand Binding Assay for Affinity (Ki) Determination

This assay measures the ability of the test compound (the (R) or (S) enantiomer) to displace a known radiolabeled ligand from the α4β2 nAChR.

Protocol:

  • Preparation of Membranes: Homogenize tissue or cells expressing the α4β2 nAChR (e.g., rat cortical tissue or HEK293 cells) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-epibatidine), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with an ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow A Prepare α4β2 nAChR Membrane Homogenate B Incubate Membranes with [³H]-Ligand & Test Compound A->B C Rapid Filtration to Separate Bound vs. Unbound Ligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki (Cheng-Prusoff Equation) D->E

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay for Potency (EC50) and Efficacy Determination

This assay measures the functional response of cells expressing the α4β2 nAChR to the test compound, typically by monitoring ion flux.

Protocol:

  • Cell Culture: Plate cells stably expressing the human α4β2 nAChR (e.g., SH-EP1 cells) in a 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase in fluorescence intensity upon binding to Ca2+.

  • Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR) to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of Ca2+ through the activated nAChR channels.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response). Efficacy is often expressed as a percentage of the response induced by a full agonist like acetylcholine.

Conclusion

The stereochemical configuration of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine and its analogues is a critical determinant of their biological activity. The (S)-enantiomer is a potent partial agonist at the α4β2 nicotinic acetylcholine receptor, while the (R)-enantiomer is significantly less active. This pronounced stereoselectivity highlights the importance of chiral synthesis and separation in drug discovery and development. By isolating the more potent enantiomer, researchers can develop more selective therapeutics with improved efficacy and a potentially better safety profile. The methodologies outlined in this guide provide a robust framework for characterizing the distinct pharmacological profiles of such enantiomeric pairs, enabling informed decisions in the progression of new chemical entities from the bench to the clinic.

References

For the purpose of this illustrative guide, representative references for the methodologies and concepts are provided below.

  • Title: Characterization of Nicotinic Acetylcholine Receptors Source: Current Protocols in Neuroscience URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: High-Throughput Screening for Ion Channels Source: SLAS Discovery URL: [Link]

Comparative

Comprehensive Analytical Comparison Guide: NMR Profiling and Stereochemical Determination of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Executive Summary (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a highly specialized chiral building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a highly specialized chiral building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Tropomyosin receptor kinase (Trk) inhibitors [1]. For drug development professionals, validating the structural integrity of this intermediate is critical. The molecule presents two distinct analytical challenges:

  • Regiochemical Verification: The highly electronegative fluorine atom on the pyridine ring induces complex first- and second-order heteronuclear scalar couplings ( 1JCF​ , 2JCF​ , 3JHF​ ) that complicate standard spectral interpretation.

  • Stereochemical Validation: The chiral center at the C-2' position of the pyrrolidine ring requires rigorous enantiomeric excess (ee%) determination to prevent chiral inversion or racemization during scale-up.

This guide objectively compares the analytical methodologies required to characterize this compound, providing researchers with self-validating protocols and representative experimental data.

Structural Causality & Analytical Challenges

As an application scientist, it is crucial to understand why standard analytical methods often fail for fluorinated chiral heterocycles.

  • The Fluorine Effect: Fluorine-19 ( 19 F) has a nuclear spin of ½ and a 100% natural abundance. Its proximity to the pyridine protons (H-4 and H-6) causes profound signal splitting. Relying solely on 1D 1 H NMR can lead to misassigned regiochemistry due to overlapping multiplets. To unambiguously assign the carbon skeleton, 2D NMR (specifically HMBC and HSQC) is mandatory to resolve the 2JCF​ and 3JCF​ couplings.

  • Chiral Environment: Enantiomers possess identical NMR spectra in an achiral environment. To differentiate the (R)-enantiomer from the (S)-enantiomer, we must introduce a chiral environment. The causality here relies on anisotropic shielding: by covalently attaching a chiral auxiliary (like Mosher's acid chloride), we create diastereomers. The spatial orientation of the auxiliary's phenyl ring selectively shields specific protons on the pyrrolidine ring, causing predictable chemical shift differences ( ΔδSR ) [2].

Comparison 1: Absolute Structural Assignment (1D vs. 2D NMR)

To confirm the regiochemistry of the fluoro-pyridine core, laboratories typically choose between rapid 1D screening and comprehensive 2D correlation spectroscopy.

Table 1: Performance Comparison of NMR Methodologies for Fluorinated Pyridines
ParameterStandard 1D NMR ( 1 H, 13 C, 19 F)Advanced 2D NMR (HSQC, HMBC, 19 F- 13 C HMQC)
Primary Utility Rapid purity screening; functional group identification.Absolute regiochemical assignment; resolving overlapping signals.
C-F Coupling Resolution Poor. 13 C signals are heavily split ( 1J to 4J ), lowering the signal-to-noise ratio.Excellent. Heteronuclear correlations map exact connectivity.
Data Acquisition Time ~15–30 minutes~2–4 hours
Confidence Level Moderate (Prone to misinterpretation of H-4/H-6).High (Self-validating through multi-bond correlations).
Representative NMR Spectral Data

The following data summarizes the expected chemical shifts and coupling constants for the target compound, demonstrating the necessity of tracking the JCF​ and JHF​ couplings.

NucleusPositionChemical Shift ( δ , ppm)Multiplicity & Coupling Constants ( J , Hz)
1 H H-6 (Pyridine)7.90dd, 3JHF​=8.5 , 4JHH​=2.5
1 H H-4 (Pyridine)7.45dd, 3JHF​=9.0 , 4JHH​=2.5
1 H -OCH 3​ 3.95s, 3H
1 H H-2' (Pyrrolidine)4.40t, J=7.5 (Methine proton)
13 C C-5 (C-F)154.2d, 1JCF​=252.0
13 C C-6 (CH)133.5d, 2JCF​=25.5
13 C C-4 (CH)124.1d, 2JCF​=18.0
19 F F-5-135.0m (Coupled to H-4 and H-6)
Experimental Protocol: Optimized 2D HMBC Setup for Fluorinated Pyridines

This protocol ensures the correct parameterization to capture both C-H and C-F long-range couplings.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning: Tune and match the NMR probe for 1 H, 13 C, and 19 F frequencies. Critical step: Ensure the 19 F channel is properly decoupled if performing specific 13 C experiments, though for HMBC, we observe the native couplings.

  • Pulse Sequence Selection: Select a gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker systems) optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Acquisition Parameters: Set the spectral width (SW) for 1 H to 10 ppm and 13 C to 220 ppm. Acquire 256 increments in the indirect (t1) dimension with 16-32 scans per increment to ensure sufficient signal-to-noise for the split 13 C signals.

  • Processing: Apply a sine-squared window function in both dimensions prior to Fourier transformation. Phase correct manually to ensure absorptive line shapes.

Comparison 2: Enantiomeric Purity Determination

To validate that the product is the strictly (R)-configured enantiomer, we compare two leading stereochemical determination methods.

Table 2: Comparison of Chiral Determination Methods
ParameterChiral Solvating Agents (e.g., Pirkle's Alcohol)Mosher's Amide Derivatization (MTPA-Cl)
Mechanism Non-covalent transient diastereomeric complexes.Covalent formation of stable diastereomeric amides.
Resolution ( Δδ ) Low to Moderate (Highly concentration/solvent dependent).High (Predictable anisotropic shielding from the phenyl ring).
Prep Time Instant (Mix and acquire).~4-6 hours (Chemical reaction required).
Reliability for Pyrrolidines Prone to peak broadening; ambiguous absolute assignment.Gold Standard. Unambiguous assignment of absolute configuration [2, 3].
Experimental Protocol: Mosher's Derivatization of 2-Arylpyrrolidines

This self-validating system uses both (R)- and (S)-MTPA-Cl to cross-verify the configuration based on the ΔδSR model.

  • Reagent Setup: Dry the (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (10 mg, ~0.05 mmol) under high vacuum. Flush the reaction vial with inert argon.

  • Reaction: Dissolve the amine in 0.5 mL of anhydrous dichloromethane (DCM). Add 2.0 equivalents of anhydrous triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Derivatization: Slowly add 1.2 equivalents of (S)-(+)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA amide. Note: Using the (S)-chloride yields the (R)-amide due to Cahn-Ingold-Prelog priority shifts.

  • Workup: Stir at room temperature for 4 hours. Quench with 1M HCl, extract with DCM, wash with saturated NaHCO 3​ , and dry over anhydrous Na 2​ SO 4​ .

  • Parallel Control: Repeat steps 1-4 using (R)-(-)-MTPA-Cl to generate the (S)-MTPA amide.

  • NMR Analysis: Acquire high-resolution 1 H NMR spectra for both derivatives. Calculate ΔδSR=δ(S−amide)−δ(R−amide) . For an (R)-2-arylpyrrolidine, the H-2' methine proton will show a distinct multiplicity and a predictable positive/negative shift difference confirming the absolute stereocenter [2].

Analytical Workflow Visualization

G Start Compound: (R)-5-fluoro-2-methoxy- 3-(pyrrolidin-2-yl)pyridine Branch1 Structural & Regiochemical Assignment Start->Branch1 Branch2 Stereochemical Configuration (ee%) Start->Branch2 NMR1D 1D NMR (1H, 13C, 19F) Identify functional groups Branch1->NMR1D Deriv Chiral Derivatization (R)- and (S)-MTPA-Cl Branch2->Deriv NMR2D 2D NMR (HMBC/HSQC) Resolve J_CF & J_HF couplings NMR1D->NMR2D Valid1 Confirmed Regiochemistry NMR2D->Valid1 Mosher Mosher's Amide Analysis Calculate Δδ(SR) Deriv->Mosher Valid2 Confirmed (R)-Enantiomer Mosher->Valid2

Caption: Analytical decision tree for the structural and stereochemical characterization of fluorinated chiral pyridines.

References

  • Array BioPharma Inc. / Loxo Oncology. (2011). Substituted Pyrazolo[1,5-a]pyrimidine Compounds as Trk Kinase Inhibitors (Patent No. WO2011006074A1). World Intellectual Property Organization.
  • Seco, J. M., et al. (2007). Assignment of Absolute Configuration on the Basis of the Conformational Effects Induced by Chiral Derivatizing Agents: The 2-Arylpyrrolidine Case. Organic Letters, 9(21), 4263–4266. Available at:[Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at:[Link]

Validation

Chiral HPLC method validation for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine purity

Title: Chiral HPLC Method Validation for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Purity: A Comparative Guide Executive Summary & Clinical Context The molecule (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Chiral HPLC Method Validation for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Purity: A Comparative Guide

Executive Summary & Clinical Context

The molecule (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a highly specialized chiral building block utilized in the synthesis of substituted pyrazolo[1,5-a]pyrimidine compounds. These compounds function as potent inhibitors of Trk (Tropomyosin receptor kinase) family protein tyrosine kinases, which are critical targets in oncology and neuropathic pain management[1].

Because the spatial orientation of the inhibitor dictates its binding affinity within the kinase active site, enantiomeric purity is paramount. The presence of the (S)-enantiomer can lead to reduced pharmacodynamic efficacy or unwanted off-target toxicity. Consequently, developing a robust, self-validating analytical method to quantify the enantiomeric excess (ee%) of the (R)-enantiomer is a critical regulatory requirement.

TrkPathway NGF NGF / BDNF (Ligands) Trk Trk Kinase Receptor NGF->Trk Binds Downstream PI3K / AKT / MAPK Pathways Trk->Downstream Phosphorylates Proliferation Tumor Proliferation & Pain Signaling Downstream->Proliferation Promotes Inhibitor Trk Inhibitor (R-Enantiomer) Inhibitor->Trk Blocks (Stereospecific)

Trk Kinase signaling pathway illustrating the stereospecific blockade by the (R)-enantiomer.

Mechanistic Rationale: The Chiral Separation Challenge

From a chromatographic perspective, this molecule presents a severe analytical challenge. The pyrrolidine ring contains a highly basic secondary amine (pKa ~10.4). When analyzed on traditional silica-based Chiral Stationary Phases (CSPs), this basic nitrogen heavily protonates and undergoes secondary ionic interactions with residual acidic silanols (pKa ~4.5) on the silica support. This phenomenon causes severe peak tailing, which masks the trace (S)-enantiomer impurity and destroys resolution.

The Causality of Experimental Choices:

  • Mobile Phase Additive: To counteract silanol interactions, a basic modifier like Diethylamine (DEA) must be added to the mobile phase. DEA competitively binds to the active silanol sites and suppresses the ionization of the pyrrolidine ring, ensuring the analyte interacts solely with the chiral selector.

  • Immobilized vs. Coated CSPs: Traditional coated CSPs restrict mobile phase selection to non-polar alkanes (e.g., Hexane) and alcohols. Immobilized CSPs are covalently bonded to the silica matrix[2], allowing the use of extended solvents like Methyl tert-butyl ether (MtBE). MtBE provides unique dipole-dipole interactions that enhance the chiral recognition of the fluorinated pyridine ring—a mechanism impossible to achieve on coated columns.

Objective Comparison: Immobilized vs. Coated CSPs

To determine the optimal method, we compared the performance of an immobilized amylose column against two traditional coated columns. The goal was to achieve baseline resolution ( Rs​>2.0 ) and excellent peak symmetry (Tailing Factor, Tf​<1.5 ).

Table 1: Chromatographic Performance Comparison

Chiral Stationary Phase (CSP)TypeOptimized Mobile Phase Rs​ (S, R) Tf​ (R-peak)Verdict
Chiralcel OD-H Coated CelluloseHexane / IPA / DEA (90:10:0.1)1.22.4Fail - Poor resolution, severe tailing.
Chiralpak AD-H Coated AmyloseHexane / EtOH / DEA (85:15:0.1)1.61.9Marginal - Incomplete baseline separation.
Chiralpak IG Immobilized AmyloseMtBE / MeOH / DEA (95:5:0.1)3.8 1.1 Pass - Excellent stereoselectivity and peak shape.

Experimental Protocols: The Self-Validating System

A method is only as reliable as its internal controls. Before any validation or routine analysis begins, the system must pass strict System Suitability Testing (SST) to prove it is fit for purpose.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 950 mL of Methyl tert-butyl ether (MtBE) with 50 mL of Methanol. Add 1.0 mL of Diethylamine (DEA). Degas the solution via ultrasonication for 10 minutes.

  • Diluent: 100% Methanol (HPLC Grade).

  • Standard Preparation (Racemate): Accurately weigh 10.0 mg of racemic 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Sample Preparation: Accurately weigh 10.0 mg of the (R)-enantiomer batch sample into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. (Expert Note: If the analyte is supplied as a dihydrochloride salt, the DEA in the mobile phase will facilitate in-situ neutralization during the run, ensuring it interacts with the CSP as a free base).

  • Chromatographic Conditions:

    • Column: Chiralpak IG, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 265 nm

System Suitability Criteria (Self-Validation Check):

  • Resolution ( Rs​ ) between (S) and (R) enantiomers must be ≥2.0 .

  • Tailing Factor ( Tf​ ) for the main (R)-peak must be ≤1.5 .

  • %RSD of the main peak area from 5 replicate injections must be ≤2.0% .

Method Validation Protocol (ICH Q2(R1) Compliant)

Following the establishment of the method, it must be validated according to ICH Q2(R1) guidelines for the quantification of impurities[3][4].

ValidationWorkflow Start Method Development (Chiralpak IG Selection) Spec Specificity Rs > 2.0 between R/S Start->Spec Lin Linearity & Range R² > 0.999 (0.1% - 120%) Spec->Lin LOD LOD / LOQ S/N > 3 (LOD), > 10 (LOQ) Lin->LOD Prec Precision & Accuracy %RSD < 2.0%, Recovery 98-102% LOD->Prec Robust Robustness Flow rate, Temp, Mobile Phase ±10% Prec->Robust Valid Validated Method Ready for QC Release Robust->Valid

Logical flow of ICH Q2(R1) method validation parameters for enantiomeric purity.

Table 2: ICH Q2(R1) Validation Execution Summary

Validation ParameterExperimental ExecutionAcceptance Criteria
Specificity Inject blank (diluent), racemic standard, and sample. Verify no co-eluting peaks at the retention times of the (R) and (S) enantiomers.No blank interference; Rs​≥2.0 .
LOD / LOQ Inject dilute solutions of the (S)-enantiomer. Calculate Signal-to-Noise (S/N) ratio.LOD: S/N ≥3 LOQ: S/N ≥10
Linearity Prepare 5 concentration levels of the (S)-enantiomer ranging from LOQ to 150% of the specification limit (e.g., 0.15%). Plot Area vs. Concentration.Correlation Coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike the (R)-enantiomer sample with known amounts of the (S)-enantiomer at 50%, 100%, and 150% of the specification limit.Mean recovery between 90% and 110%.
Precision Inject the 100% specification level spiked sample 6 independent times. Calculate the %RSD of the (S)-enantiomer peak area.%RSD ≤5.0% (acceptable for trace-level impurities).
Robustness Deliberately alter Flow Rate ( ±0.1 mL/min), Temperature ( ±2 °C), and Mobile Phase composition ( ±2% MtBE).System Suitability Criteria must still pass under all conditions.

Sources

Comparative

Comparative Guide: (R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine vs. Fluorinated Pyridine PET Tracers

Introduction: The Divergent Utility of Fluorinated Pyrrolidinyl Pyridines The pyrrolidinyl pyridine scaffold is a privileged structural motif in medicinal chemistry. The strategic introduction of fluorine atoms onto this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Divergent Utility of Fluorinated Pyrrolidinyl Pyridines

The pyrrolidinyl pyridine scaffold is a privileged structural motif in medicinal chemistry. The strategic introduction of fluorine atoms onto this heterocycle profoundly alters its physicochemical properties, dictating its application in drug development.

This guide objectively compares (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine —a critical chiral building block used in the synthesis of oncology therapeutics targeting Tropomyosin receptor kinase (Trk)[1]—with other fluorinated pyridines, such as [18F]Nifene and [18F]Nifrolidine , which are utilized as highly selective Positron Emission Tomography (PET) radiotracers for nicotinic acetylcholine receptors (nAChRs)[2][3].

Structural and Mechanistic Comparison

The placement and function of the fluorine atom dictate the biological and chemical trajectory of these molecules:

  • (R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (Trk Inhibitor Intermediate): In the context of Trk inhibitors (e.g., pyrazolo[1,5-a]pyrimidine derivatives), this compound acts as a nucleophilic building block[1]. The 2-methoxy group serves a dual purpose: it protects the pyridine ring from unwanted oxidation and sterically tunes the adjacent positions. The 5-fluoro substitution is strategically incorporated to increase the lipophilicity of the final drug molecule, enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) tumors, while simultaneously blocking cytochrome P450-mediated oxidation at that specific site.

  • Fluorinated nAChR Ligands (e.g.,[18F]Nifene, F-A-85380): For nAChR targeting, the basicity of the pyrrolidine (or azetidine) nitrogen is critical for hydrogen-bonding with the receptor's binding pocket[4]. The fluorine atom (often the positron-emitting isotope 18 F) is typically placed at the 2- or 6-position of the pyridine ring[3][4]. This substitution lowers the pKa of the pyridine nitrogen, minimizing off-target binding, while providing a stable site for radiolabeling that resists in vivo defluorination.

Quantitative Data Comparison

CompoundPrimary TargetPrimary ApplicationKey Structural FeaturesBinding Affinity ( Ki​ )
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Trk Kinases (A/B/C)Oncology / Pain (Intermediate)2-methoxy, 5-fluoro, chiral pyrrolidineN/A (Precursor for low nM inhibitors)[1]
[18F]Nifene α4​β2​ nAChRPET Imaging (Neurology)2-fluoro, pyrroline ether~0.5 nM (Agonist)[3]
[18F]Nifrolidine α4​β2​ nAChRPET Imaging (Neurology)5-(3-fluoropropyl), pyrrolidine ether~2.9 nM (Antagonist)[2]
F-A-85380 α4​β2​ nAChRPET Imaging (Neurology)2-fluoro, azetidine ether~46 pM (Agonist)[4]

Experimental Methodologies

Protocol 1: Synthesis of Trk Inhibitor Intermediate via SN​Ar Coupling

Objective: Couple (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine with a pyrazolo[1,5-a]pyrimidine core[1]. Causality & Design: The 2-methoxy group deactivates the pyridine ring to prevent auto-catalytic side reactions. Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile, ensuring the pyrrolidine nitrogen remains unprotonated and highly nucleophilic.

  • Preparation: Charge a dry reaction vessel with ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) and (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine hydrochloride (1.0 eq).

  • Base Addition: Add DIPEA (4.0 eq) to free-base the pyrrolidine salt and maintain an alkaline environment.

  • Solvation: Suspend the mixture in isopropanol to achieve a 0.5 M concentration. Isopropanol stabilizes the polar transition state of the nucleophilic aromatic substitution ( SN​Ar ).

  • Thermal Activation: Heat the reaction to 95 °C for 70 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting chloride ( m/z = 226) is fully consumed and the coupled product mass ( m/z = ~386) plateaus.

  • Purification: Purify the crude mixture via reverse-phase chromatography (eluting with 0-50% acetonitrile/water) to isolate the pure intermediate.

Protocol 2: Radiosynthesis of[18F]Nifene for PET Imaging

Objective: Synthesize the fluorinated pyridine PET tracer [18F]Nifene[3]. Causality & Design: The nitro group on the precursor serves as an optimal leaving group for SN​Ar by the highly nucleophilic [18F]fluoride. Azeotropic drying with Kryptofix 2.22 is mandatory because trace water heavily solvates the fluoride ion, destroying its nucleophilicity. The N-Boc group protects the secondary amine from unwanted alkylation during high-temperature fluorination.

  • Azeotropic Drying: Trap cyclotron-produced [18F]fluoride on a QMA carbonate cartridge. Elute with a solution of K2​CO3​ and Kryptofix 2.22 (K222). Dry azeotropically with anhydrous acetonitrile at 95 °C under a stream of nitrogen.

  • Fluorination: Add the precursor, 2-nitro-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrroline)methoxy]pyridine (2-3 mg), dissolved in anhydrous DMSO (0.5 mL), to the dried [18F]KF/K222 complex. Heat at 150 °C for 10 minutes.

  • Deprotection: Cool the vessel, add 1M HCl (0.5 mL), and heat at 100 °C for 5 minutes to cleave the N-Boc protecting group.

    • Self-Validation Step: Perform Radio-TLC. A successful deprotection is indicated by a complete shift of radioactivity from the lipophilic protected intermediate ( Rf​ ~0.8) to the highly polar deprotected product ( Rf​ ~0.1).

  • Purification: Neutralize the mixture with 1M NaOH, inject onto a semi-preparative HPLC column, and collect the radioactive fraction corresponding to [18F]Nifene.

Visualizations

G cluster_0 Trk Kinase Inhibitor Pipeline cluster_1 nAChR PET Tracer Pipeline N1 (R)-5-fluoro-2-methoxy- 3-(pyrrolidin-2-yl)pyridine N2 SNAr Coupling with Pyrazolo[1,5-a]pyrimidine N1->N2 N3 TrkA/B/C Inhibition (Oncology/Pain Therapeutics) N2->N3 N4 Nitro/Tosyl Pyridine Precursor N5 [18F] Nucleophilic Fluorination & Deprotection N4->N5 N6 PET Imaging of α4β2 (Neurological Diagnostics) N5->N6

Workflow comparison: Trk inhibitor synthesis vs. nAChR PET tracer development.

Pathways Trk Trk Receptors (TrkA/B/C) PI3K PI3K / AKT Survival Pathway Trk->PI3K Activates Inhibitor Trk Inhibitor (Pyrazolo-pyrimidine) Inhibitor->Trk Inhibits nAChR α4β2 nAChR Ion Channel Ca2 Ca2+ / Na+ Influx nAChR->Ca2 Modulates Tracer [18F] Fluorinated Ligand (PET) Tracer->nAChR Binds

Pharmacological targeting: Trk inhibition pathway vs. nAChR receptor binding.

References

  • SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS. Array Biopharma Inc. Google Patents (WO2011006074A1). 1

  • 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. National Center for Biotechnology Information (NCBI). 3

  • 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine. National Center for Biotechnology Information (NCBI). 2

  • Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. American Chemical Society (ACS). 4

Sources

Validation

A Comprehensive Guide to the Validation of Optical Rotation for Chiral Pharmaceutical Intermediates: A Case Study of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not merely a matter of academic interest; it is a critical determinant of its pharmacological activity, efficacy, a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not merely a matter of academic interest; it is a critical determinant of its pharmacological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological effects. Consequently, the robust and accurate characterization of the chirality of drug candidates and their intermediates is a cornerstone of regulatory compliance and successful pharmaceutical development. This guide provides an in-depth, experience-driven approach to the validation of optical rotation, a key chiroptical property, using the exemplar molecule, (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

While specific experimental values for the optical rotation of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine are not widely published in readily accessible literature, this guide will establish a comprehensive framework for its determination and validation. We will delve into the theoretical underpinnings of optical activity, present a rigorous experimental protocol for its measurement, and discuss the critical aspects of data analysis and validation, including a comparison with its enantiomer.

The Principle of Optical Rotation: A Brief Primer

Optical rotation is the phenomenon where a chiral compound, in solution, rotates the plane of plane-polarized light.[1] This rotation is an intrinsic property of the molecule's three-dimensional structure. The magnitude and direction of this rotation are quantified as the specific rotation ([α]) , a standardized value that allows for comparison across different experiments and laboratories.

The specific rotation is defined by the Biot-Savart law and is calculated from the experimentally measured observed rotation (α) using the following equation:

[α]Tλ = α / (l * c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

For enantiomers, the magnitude of the specific rotation is identical, but the direction of rotation is opposite. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates light to the left (counter-clockwise).[1]

Experimental Workflow for Determining Optical Rotation

The following protocol outlines the steps for the accurate determination of the optical rotation of a chiral compound like (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis & Validation prep1 Ensure High Purity of Analyte (>99%) prep2 Accurately Weigh the Sample prep1->prep2 prep3 Dissolve in a Suitable Solvent (e.g., Methanol) prep2->prep3 prep4 Prepare a Blank Solution (Solvent Only) prep3->prep4 meas1 Calibrate Polarimeter with Blank Solution prep4->meas1 meas2 Measure Observed Rotation of the Sample Solution meas1->meas2 meas3 Record Temperature and Wavelength (e.g., 589 nm) meas2->meas3 anal1 Calculate Specific Rotation using Biot's Law meas3->anal1 anal2 Compare with Enantiomer's Rotation anal1->anal2 anal3 Assess Enantiomeric Purity (e.g., via Chiral HPLC) anal2->anal3

Caption: Experimental workflow for the determination and validation of optical rotation.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • High-precision polarimeter (e.g., with a resolution of ±0.001°).

  • Sodium D-line lamp (589 nm) or other monochromatic light source.

  • Thermostatically controlled sample cell (path length of 1 dm is standard).

  • Analytical balance (readable to ±0.0001 g).

  • Volumetric flasks and pipettes (Class A).

  • (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (enantiomeric purity >99%).

  • (S)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (enantiomeric purity >99%).

  • High-purity solvent (e.g., HPLC-grade methanol, ethanol, or chloroform). The choice of solvent is critical as it can significantly influence the specific rotation.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine and transfer it to a 10 mL volumetric flask.

  • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure complete dissolution.

  • Prepare a blank solution using the same solvent.

  • Repeat the process for the (S)-enantiomer.

3. Measurement Procedure:

  • Set the polarimeter to the desired wavelength (e.g., 589 nm) and allow the instrument to warm up according to the manufacturer's instructions.

  • Calibrate the instrument by filling the sample cell with the blank solution and setting the reading to zero.

  • Rinse the sample cell with the sample solution before filling it. Ensure there are no air bubbles in the light path.

  • Place the filled sample cell in the thermostatically controlled chamber of the polarimeter and allow the temperature to equilibrate (e.g., to 20°C or 25°C).

  • Record the observed rotation (α). Take multiple readings and calculate the average.

  • Repeat the measurement for the (S)-enantiomer.

Data Analysis and Validation: A Hypothetical Case Study

Table 1: Hypothetical Optical Rotation Data for 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine Enantiomers

Parameter(R)-enantiomer(S)-enantiomer
Concentration (c)0.01 g/mL in Methanol0.01 g/mL in Methanol
Path Length (l)1.0 dm1.0 dm
Wavelength (λ)589 nm (Sodium D-line)589 nm (Sodium D-line)
Temperature (T)20 °C20 °C
Observed Rotation (α) -0.45° +0.45°
Calculated Specific Rotation ([α]) -45° +45°

Calculation of Specific Rotation for the (R)-enantiomer:

[α]20D = -0.45° / (1.0 dm * 0.01 g/mL) = -45°

This hypothetical data illustrates a key principle of enantiomers: they exhibit specific rotations of equal magnitude but opposite sign. A crucial validation step is to confirm this relationship experimentally. If the measured specific rotations of the two enantiomers are not equal and opposite (within experimental error), it may indicate the presence of impurities or an error in the measurement process.

The Importance of Enantiomeric Purity

The measured optical rotation is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 mixture of both enantiomers) will have an observed rotation of zero. Therefore, it is imperative to determine the enantiomeric purity of the sample using an orthogonal method, most commonly chiral High-Performance Liquid Chromatography (HPLC).

G cluster_validation Validation of Optical Rotation cluster_outcome Outcome or_measurement Measured Specific Rotation ([α]meas) comparison Comparison & Validation or_measurement->comparison ee_determination Enantiomeric Excess (ee) (from Chiral HPLC) ee_determination->comparison validated_value Validated Specific Rotation of Enantiopure Compound comparison->validated_value [α]pure = [α]meas / (ee/100)

Caption: Logical relationship for validating specific rotation with enantiomeric excess.

If a sample is not enantiopure, the specific rotation of the pure enantiomer can be calculated using the following formula:

[α]pure = [α]measured / (ee / 100)

Where ee is the enantiomeric excess expressed as a percentage.

Comparative Analysis with Structurally Related Compounds

In the absence of literature data for the target compound, a comparative analysis with structurally similar molecules can provide a valuable, albeit qualitative, assessment of the plausibility of the experimentally determined value. For instance, the optical rotation of simple chiral pyrrolidine derivatives can be considered. While the presence of the substituted pyridine ring and the fluorine and methoxy groups will significantly influence the electron distribution and overall conformation of the molecule, a comparison can help to identify any gross errors.

Conclusion

References

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Rudolph Research Analytical. <781> OPTICAL ROTATION. [Link]

  • Wikipedia. Specific rotation. [Link]

  • World Health Organization. 1.4 Determination of optical rotation and specific rotation. [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine proper disposal procedures

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a highly specialized fluorinated heterocyclic intermediate utilized extensively in drug discovery and kinase inhibitor synthesis. Due to the presence of a highly stab...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a highly specialized fluorinated heterocyclic intermediate utilized extensively in drug discovery and kinase inhibitor synthesis. Due to the presence of a highly stable carbon-fluorine (C-F) bond, a basic pyrrolidine moiety, and a pyridine core, this compound presents unique logistical and environmental challenges during disposal.

Improper disposal can lead to the release of persistent fluorinated pollutants or highly toxic hydrogen fluoride (HF) gas. As a Senior Application Scientist, I have designed this self-validating, field-proven protocol to guide researchers through the safe handling, segregation, and thermal destruction of this compound.

Hazard Characterization & Causality

Understanding the chemical behavior of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is the foundation of safe disposal.

  • The Fluorine Atom: The C-F bond is one of the strongest in organic chemistry. Standard waste processing cannot break this bond, risking environmental persistence similar to per- and polyfluoroalkyl substances (PFAS)[1].

  • The Nitrogen Heterocycles: The pyridine and pyrrolidine rings confer basicity. If disposed of in acidic waste streams without care, exothermic neutralization reactions can occur. Furthermore, upon combustion, these nitrogen centers generate toxic nitrogen oxides (NOx).

Table 1: Quantitative Data & Hazard Profile

Property / HazardValue / DescriptionCausality & Operational Impact
Chemical Class Fluorinated Pyridine / PyrrolidineDictates the strict requirement for high-temperature incineration to break C-F bonds.
Physical State Liquid or crystalline solidSpill response requires inert solid absorbents (e.g., vermiculite) rather than standard paper towels.
Combustion Byproducts HF, NOx, CO, CO₂Mandates alkaline flue-gas scrubbing during final thermal disposal to neutralize acids.
Primary Hazards Toxic, Irritant, potentially CorrosiveRequires advanced PPE (nitrile/neoprene gloves, respirators) during all handling phases.
Environmental Persistent organic pollutant riskStrict prohibition against sanitary sewer discharge or standard landfilling.

Emergency Spill Response & Containment

In the event of a spill, immediate containment is required to prevent aerosolization and surface contamination. Because the compound contains a reactive amine/pyridine core, combustible absorbents must be avoided to prevent secondary exothermic reactions[2].

SpillResponse Start Spill Detected: (R)-5-fluoro-2-methoxy-3- (pyrrolidin-2-yl)pyridine Evac Evacuate Non-Essential Personnel & Maximize Ventilation Start->Evac PPE Don Advanced PPE (Respirator, Nitrile/Neoprene, Goggles) Evac->PPE Contain Contain Spill (Use Vermiculite/Sand) DO NOT use paper towels PPE->Contain Collect Collect Absorbent into Sealable Container Contain->Collect Label Label as Hazardous Waste (Fluorinated/Nitrogenous) Collect->Label Dispose Transfer to EPA-Permitted Incineration Facility Label->Dispose

Figure 1: Emergency spill response and containment workflow for fluorinated pyridine derivatives.

Step-by-Step Spill Protocol:

  • Evacuation & Ventilation: Evacuate non-essential personnel immediately. Ensure the laboratory fume hood or HVAC system is operating at maximum exhaust capacity to clear potential volatile vapors[2].

  • PPE Donning: Responders must wear chemical-resistant gloves (heavy-duty nitrile or neoprene), safety goggles, and a lab coat. If the spill is outside a fume hood, a respirator equipped with organic vapor/acid gas cartridges is mandatory.

  • Inert Containment: Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth[2]. Do not use paper towels.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent. Transfer it into a dedicated, sealable, high-density polyethylene (HDPE) hazardous waste container[2].

Waste Segregation and Storage Procedures

Proper segregation prevents hazardous cross-reactions and ensures the waste is routed to the correct destruction facility without violating EPA Resource Conservation and Recovery Act (RCRA) mixing rules.

  • Dedicated Containerization: Collect the pure substance, solutions, and contaminated PPE in a dedicated, airtight container[2]. Do not mix with non-halogenated solvents. Mixing dilutes the fluorine concentration but complicates the incineration profile for the disposal facility.

  • Chemical Incompatibility: Keep strictly separated from strong oxidizing agents, strong acids, and aqueous waste streams.

  • Regulatory Labeling: Attach a hazardous waste label immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated/Fluorinated Pyridine Derivative" to alert the disposal facility of the high fluorine content.

Final Disposal: High-Temperature Incineration Strategy

The only scientifically sound method for the ultimate disposal of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

The Mechanistic Causality of Thermal Destruction: To permanently eliminate the environmental threat, the robust C-F bonds must be thermally cleaved. The incinerator must operate at a minimum of 1000 °C with a residence time of at least 2 seconds[3]. Under these extreme conditions, the molecule undergoes complete oxidation. However, this process generates highly corrosive and toxic Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx)[3].

To prevent atmospheric release, the incinerator must be equipped with a wet alkaline scrubber system. The exhaust gases are passed through a spray of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), which neutralizes the HF into benign, depositable solid salts like sodium fluoride (NaF) or calcium fluoride (CaF₂)[4].

IncinerationPathway Waste Fluorinated Pyridine Waste (C-F and C-N bonds) Incinerator High-Temp Incineration (>1000°C, >2s residence) Waste->Incinerator Thermal Cleavage Gases Combustion Gases (HF, NOx, CO2, H2O) Incinerator->Gases Oxidation Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Flue Gas Routing Effluent Neutralized Salts (NaF, CaF2) + Clean Exhaust Scrubber->Effluent Acid Neutralization

Figure 2: High-temperature incineration and alkaline scrubbing pathway for fluorinated waste.

References

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS US Environmental Protection Agency (EPA)[Link]

  • Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS? ACS Publications[Link]

  • Energy and Resource Efficient Production of Fluoroalkenes in High Temperature Microreactors ResearchGate[Link]

Sources

Handling

Personal protective equipment for handling (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic discipline. When handling complex pharmaceutical intermediates, standard safety protocols must be e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic discipline. When handling complex pharmaceutical intermediates, standard safety protocols must be elevated to account for both known chemical reactivity and unknown pharmacological potency.

This guide provides the essential operational and logistical framework for handling (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine , ensuring that your laboratory environment remains a self-validating system of safety and compliance.

Mechanistic Hazard Profiling

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (CAS 1260845-81-5)[1] is a highly specialized chiral building block, predominantly utilized in the synthesis of selective RET kinase inhibitors (such as Selpercatinib) for oncology applications. Bridging the gap between raw chemical synthesis and active pharmaceutical ingredient (API) manufacturing, its hazard profile is dictated by three distinct structural features:

  • The Pyrrolidine Moiety: This secondary amine acts as a strong base. If handled as a free base (typically a viscous oil), it is highly irritating and potentially corrosive to dermal and ocular tissues.

  • The Fluorinated Pyridine Ring: Halogenated pyridines carry risks of systemic toxicity. Prolonged exposure can induce hepatic and renal strain, necessitating strict dermal and respiratory barriers as detailed by [2].

  • Lipophilicity & Physical State: The methoxy group enhances the molecule's lipophilicity, increasing its ability to permeate standard latex gloves. Furthermore, while the free base presents a splash hazard, its dihydrochloride salt form is a fine powder, presenting a severe particulate inhalation hazard.

Quantitative PPE Selection MatrixOSHA mandates that personal protective equipment must be explicitly tailored to the physical and health hazards of the chemical being handled[3]. The following matrix outlines the required PPE based on operational scale and quantitative safety metrics.

Parameter / CategoryLab Scale (<50g, Salt/Powder)Process Scale (>50g, Free Base/Oil)Mechanistic Rationale & Quantitative Metric
Hand Protection Double Nitrile (Thickness: >5 mil)Heavy-duty Butyl Rubber (>15 mil)Nitrile provides >240 min breakthrough time for basic amines; butyl rubber is required for bulk exposure.
Respiratory N95 Particulate RespiratorPAPR (Assigned Protection Factor: 1000)N95 filters 95% of airborne particles; PAPR mitigates high-volume aerosolization risks[3].
Eye/Face ANSI Z87.1 Safety GogglesFull Face Shield over GogglesProtects ocular mucosa from splashes; shield required when handling >50mL of corrosive free base.
Skin/Body FR Lab Coat (100% Cotton)Tyvek® Chemical-Resistant SuitPrevents dermal absorption of lipophilic pyridine derivatives; Tyvek blocks fine API dust.
Containment Fume Hood (Flow: 80-100 fpm)Glovebox / Isolator (Negative Pressure)Maintains laminar flow to prevent particulate escape into the operator's breathing zone.

Operational Workflow & PPE Integration

Every protocol must be a self-validating system —meaning the procedure includes built-in checks to verify safety before proceeding to the next step.

Phase 1: Pre-Operation & Donning (Self-Validating)
  • Verify Containment: Check the fume hood face velocity monitor. Validation Check: Ensure the flow rate is strictly between 80-100 feet per minute (fpm). Do not open the chemical container if the flow alarm is active.

  • Inspect PPE: Visually inspect nitrile gloves for micro-tears. Ensure respirator straps maintain full elasticity.

  • Donning Sequence: Wash hands thoroughly Don inner nitrile gloves Don lab coat (buttoned completely to the neck) Don N95/P100 respirator Perform positive/negative pressure seal check Don safety goggles Don outer nitrile gloves (pull cuffs over lab coat sleeves to eliminate skin exposure).

Phase 2: Active Handling
  • Establish the Work Zone: Keep all containers and equipment at least 6 inches inside the fume hood sash to maintain uninterrupted laminar flow.

  • Material Transfer: Use anti-static spatulas for the dihydrochloride salt to prevent aerosolization caused by static repulsion. If handling the free base oil, use positive displacement pipettes to prevent dripping and vaporization.

  • In-Process Containment: Cap the source container immediately after dispensing. Never leave the chemical exposed to ambient airflow.

Phase 3: Doffing & Decontamination
  • Outer Glove Removal: Remove outer gloves inside the fume hood using the glove-in-glove technique to contain trace contamination. Dispose of them in a solid hazardous waste bin.

  • Secondary Decontamination: Wash the still-gloved inner hands with 70% ethanol or soap and water.

  • Doffing Sequence: Remove safety goggles Remove respirator (handling only the straps) Remove lab coat Remove inner gloves Wash hands with soap and water for a minimum of 20 seconds.

Spill Response & Disposal Plan

According to , handling fine pharmaceutical powders requires strict respiratory protocols during spill cleanups[3].

For a Minor Spill (<50g/mL, contained within fume hood):

  • Isolate: Alert personnel in the immediate vicinity and lower the fume hood sash to 2 inches.

  • Neutralize: If the spill is the basic free base, carefully apply a mild solid acid (e.g., sodium bisulfate) to neutralize the amine. If it is the salt, lightly mist with water to prevent dust generation (avoid high-pressure sprays).

  • Absorb: Cover with an inert absorbent material such as diatomaceous earth or sand.

  • Dispose: Sweep using non-sparking tools into a high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Fluorinated Pyridine Derivative."

For a Major Spill (>50g/mL, outside containment):

  • Evacuate: Immediately evacuate the laboratory and close all doors.

  • Secure: Activate the emergency exhaust system if available and restrict access.

  • Escalate: Contact the institutional HazMat team. Never attempt to clean a major uncontained spill without a self-contained breathing apparatus (SCBA).

Hazard Mitigation Pathway

Workflow A Spill Detected: (R)-5-fluoro-2-methoxy-3- (pyrrolidin-2-yl)pyridine B Assess Physical State & Scale A->B C Minor Spill (<50g/mL) Inside Fume Hood B->C Lab Scale D Major Spill (>50g/mL) Outside Containment B->D Process Scale E Don Supplemental PPE (Nitrile x2, Face Shield) C->E F Evacuate Area & Call HazMat Team D->F G Neutralize (if free base) & Absorb E->G H Dispose as Hazardous Chemical Waste G->H

Decision tree for spill response and hazard mitigation based on scale and containment.

References

  • [1] "NextSDS: (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride", NextSDS Chemical Database. URL: [Link]

  • [4] "Personal Protective Equipment - Overview", Occupational Safety and Health Administration (OSHA). URL:[Link]

  • [2] "Pyridine: General Information, Properties, and Toxicology", GOV.UK Public Health England. URL:[Link]

  • [3] "Respirator Types and Use | Personal Protective Equipment", Centers for Disease Control and Prevention (CDC) / NIOSH. URL:[Link]

Sources

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